Empagliflozin

Catalog No.
S548751
CAS No.
864070-44-0
M.F
C23H27ClO7
M. Wt
450.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Empagliflozin

CAS Number

864070-44-0

Product Name

Empagliflozin

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C23H27ClO7

Molecular Weight

450.9 g/mol

InChI

InChI=1S/C23H27ClO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19+,20+,21-,22+,23-/m0/s1

InChI Key

OBWASQILIWPZMG-QZMOQZSNSA-N

SMILES

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl

solubility

Soluble in DMSO (50mg/mL)

Synonyms

1-chloro-4-(glucopyranos-1-yl)-2-(4-(tetrahydrofuran-3-yloxy)benzyl)benzene, BI 10773, BI-10773, BI10773, empagliflozin, Jardiance

Canonical SMILES

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl

Isomeric SMILES

C1COC[C@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl

The exact mass of the compound Empagliflozin is 450.14453 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO (50mg/mL). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. It belongs to the ontological category of tetrahydrofuryl ether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

empagliflozin mechanism of action SGLT2 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Structural Mechanism of SGLT2 Inhibition

Empagliflozin functions as a competitive inhibitor that locks the SGLT2 transporter in an outward-open conformation, physically blocking the transport cycle [1] [2] [3].

  • Atomic-Level Binding Interactions: Structural cryo-EM analyses reveal that this compound binds the human SGLT2-MAP17 complex by occupying both the central glucose substrate-binding site and the extracellular vestibule [1] [3]. The drug's glucose moiety forms an extensive hydrogen-bonding network with key residues in the binding pocket (e.g., H80, N75, E99, K321, W291, Q457), while its aglycone (non-sugar) aromatic core is stabilized by hydrophobic interactions with residues like F98 and W291 [1].
  • Inhibition of Conformational Change: By binding to the outward-open state, this compound prevents the structural transitions of the transporter's "rocking bundle" necessary to release glucose into the cytosol [1] [2]. The synthetic C-glucoside inhibitors like this compound stabilize the outward-facing conformation, while the natural O-glucoside inhibitor phlorizin favors the inward-facing conformation [2].
  • Sodium Binding Site: A sodium ion (Na+) is coordinated at the conserved Na2 site (by residues I76, A73, A389, S392, S393) and must bind before glucose or inhibitor binding [1] [2]. This compound's binding is dependent on this sodium gradient.

Table 1: Key Residues for this compound Binding and Inhibition in hSGLT2

Residue Role in this compound Binding/Function
H80, N75, E99, K321 Forms hydrogen bonds with the drug's glucose moiety [1].
W291, F98 Provides hydrophobic stacking interactions for the drug [1].
Q457, S460 Interacts with the C6-OH group of the glucose moiety [1].
S392, S393, A389, I76, A73 Coordinates sodium ion (Na2 site), prerequisite for inhibitor binding [1].

Physiological & Pharmacodynamic Effects

The primary pharmacological action of this compound is to induce urinary glucose excretion by reducing the kidney's capacity to reabsorb filtered glucose.

  • Reduction in Maximal Glucose Reabsorption (TmG): A clinical study using stepped hyperglycemic clamps demonstrated that this compound treatment reduces the TmG. In subjects with and without type 2 diabetes, TmG was reduced by approximately 44% and 53% after 48 hours, and further reduced by 65% and 75% after 14 days of treatment, respectively [4].
  • Lowering of Renal Threshold for Glucose (RTG): this compound markedly lowers the plasma glucose concentration at which glucose begins to appear in the urine. This threshold is reduced to well below 40 mg/dL, which is under the normal fasting plasma glucose concentration, explaining the drug's efficacy even in normoglycemic states [4].

Table 2: this compound's Effect on Renal Glucose Transport Kinetics in Humans

Parameter Baseline (T2DM) After 48h this compound (T2DM) After 14d this compound (T2DM)
TmG (mg/min) 459 ± 53 Reduced by 44% ± 7% Reduced by 65% ± 5%
Renal Threshold ~150 mg/dL < 40 mg/dL < 40 mg/dL
Parameter Baseline (Non-Diabetic) After 48h this compound (Non-Diabetic) After 14d this compound (Non-Diabetic)
TmG (mg/min) 337 ± 25 Reduced by 53% ± 6% Reduced by 75% ± 3%
Renal Threshold Not explicitly stated < 40 mg/dL < 40 mg/dL

Data adapted from [4]. TmG, maximal renal glucose transport capacity.

Cardioprotective Off-Target Mechanisms

Although cardiomyocytes do not express SGLT2, this compound provides significant cardioprotection, potentially through direct inhibition of the Na+/H+ exchanger 1 (NHE1) in the heart [5].

  • Inhibition of NHE1 and Autosis: In mouse models of myocardial infarction, this compound significantly reduced infarct size, fibrosis, and improved survival and cardiac function [5]. The proposed mechanism is that this compound directly inhibits cardiac NHE1 activity, countering intracellular sodium and calcium overload during ischemia. This inhibition downregulates excessive autophagic flux (autosis), a form of autophagic cell death highly stimulated in the context of ischemia and nutrient deprivation [5]. Genetic knockdown of NHE1 mirrored the protective effect, while NHE1 overexpression aggravated cell death, which was rescued by this compound [5].

The following diagram summarizes this proposed cardioprotective pathway:

G MyocardialIschemia Myocardial Ischemia/Starvation NHE1Activation NHE1 Hyperactivation MyocardialIschemia->NHE1Activation NaCaOverload Intracellular Na+/Ca²⁺ Overload NHE1Activation->NaCaOverload ExcessiveAutophagy Excessive Autosis (Autophagic Cell Death) NaCaOverload->ExcessiveAutophagy CardiomyocyteDeath Cardiomyocyte Death (Infarct Size, Poor Function) ExcessiveAutophagy->CardiomyocyteDeath This compound This compound InhibitedNHE1 Inhibited NHE1 This compound->InhibitedNHE1 Directly Inhibits ReducedAutophagy Reduced Autophagic Flux InhibitedNHE1->ReducedAutophagy Prevents Cardioprotection Cardioprotection (↓ Fibrosis, ↑ Survival) ReducedAutophagy->Cardioprotection Leads to

This compound's proposed cardioprotective pathway via NHE1 inhibition and suppression of excessive autosis.

Experimental Protocols for Key Findings

The following experimental approaches are foundational to the mechanistic data discussed.

  • Cryo-EM Structure Determination of hSGLT2-Empagliflozin Complex: The structure of the hSGLT2-MAP17 complex bound to this compound was resolved to 2.95 Å [3] [1]. The complex was expressed in mammalian cells, solubilized in N-dodecyl β-D-maltoside (DDM) detergent, and purified via affinity and size-exclusion chromatography. The sample was then analyzed by single-particle cryo-EM, with data processing in RELION yielding the high-resolution structure revealing the outward-open, inhibitor-bound state [3].
  • In Vivo Assessment of Cardioprotection (Myocardial Infarction Model): The cardioprotective mechanism was elucidated using diabetic and non-diabetic mouse models subjected to permanent left anterior descending (LAD) coronary artery ligation [5]. Mice were pretreated with this compound, DMSO (vehicle), or metformin. Key outcomes measured included survival, cardiac function (echocardiography), infarct size, fibrosis (histology), and cardiomyocyte cell death. Genetic models (NHE1 and Beclin 1 knockout mice) were used to validate the role of NHE1 and autophagy in the observed protection [5].
  • Stepped Hyperglycemic Clamp for Renal Kinetics: To measure the maximal renal glucose reabsorptive capacity (TmG) and renal threshold for glucose spillage, researchers employed the stepped hyperglycemic clamp technique in human subjects with and without type 2 diabetes [4]. After an overnight fast, the plasma glucose concentration is raised in stepwise increments (e.g., +40 mg/dL every 40 minutes). At each plateau, urine is collected and analyzed for glucose content. The TmG is identified as the point where glucose excretion increases linearly with plasma glucose, and the renal threshold is the plasma glucose level at which glucose first appears in urine in significant amounts [4].

References

empagliflozin pharmacokinetics and metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Profile & Quantitative Data

The table below summarizes the key pharmacokinetic parameters of empagliflozin in patients with type 2 diabetes (T2DM) [1] [2] [3].

Parameter Value / Description
Absorption & Exposure
Time to Peak Plasma Concentration (Tmax) ~1.5 hours [1] [3]
Dose Proportionality Systemic exposure increases dose-proportionally [1] [3]
Distribution
Apparent Volume of Distribution (Vz/F) Data not explicitly listed in search results
Plasma Protein Binding >99.9% (primarily to human serum albumin) [1]
Metabolism
Primary Pathways Glucuronidation by UGT enzymes (UGT2B7, UGT1A3, UGT1A8, UGT1A9) [3] [4]
Cytochrome P450 (CYP) Involvement Minimal to no metabolism by CYP enzymes [3]
Excretion
Elimination Half-life (t½) ~10 - 13 hours (single dose); ~10 - 19 hours (multiple doses) [1]
Apparent Oral Clearance (CL/F) ~5.6 L/h [1]
Primary Route Urine (54.4%) and Feces (41.2%); majority as parent drug [4]
Renal Clearance (CLR) ~32 - 51 mL/min [1]

Pharmacodynamics (PD) and Exposure-Response

This compound's primary pharmacodynamic effect is to reduce the renal threshold for glucose (RTG), leading to increased urinary glucose excretion (UGE) [5].

  • Mechanism of Action: As a selective SGLT2 inhibitor, this compound blocks glucose reabsorption in the proximal tubule of the kidney [1]. Its selectivity for SGLT2 over SGLT1 is >2,500-fold [1].
  • Effect on Renal Threshold for Glucose (RTG): In patients with T2DM, this compound dose-dependently lowers the RTG. At steady state, this compound doses of 10 mg and 25 mg reduce the RTG from a baseline of approximately 12.5 mmol/L to 2.53 mmol/L and 2.21 mmol/L, respectively, indicating near-maximal effect [5].
  • Exposure-Response for Efficacy: The efficacy of this compound in reducing HbA1c is influenced by baseline glucose levels and renal function. The effect is attenuated with declining renal function but is maintained to nearly half the maximal effect even at an estimated glomerular filtration rate (eGFR) as low as 30 mL/min/1.73 m² [2].
  • Exposure-Safety Relationship: Compared to placebo, this compound use is associated with an exposure-independent increase in the incidence of genital infections. No significant exposure-dependent changes were found in the risk of urinary tract infections, hypoglycemia, or volume depletion [2].

Metabolism and Drug-Drug Interactions (DDI)

This compound has a low potential for clinically relevant drug-drug interactions [3].

  • Metabolic Pathways: this compound is primarily metabolized via glucuronidation by UGT enzymes (UGT2B7, UGT1A3, UGT1A8, UGT1A9) [3] [4]. It is also a substrate for several membrane transporters, including OATP1B1/1B3, OAT3, P-glycoprotein (P-gp), and BCRP [3] [4].
  • DDI Study Findings: Coadministration studies have shown no clinically relevant interactions between this compound and a wide range of commonly prescribed drugs in T2DM, including metformin, pioglitazone, sitagliptin, linagliptin, warfarin, verapamil, ramipril, and digoxin [1] [3]. The metabolic and transport pathways of this compound do not significantly overlap with many other drugs, minimizing interaction risks.

Experimental Protocols for Key Assays

Here are methodologies for critical experiments from the literature.

Population Pharmacokinetic (PopPK) and Exposure-Response Modeling

This protocol is used to quantify the impact of patient factors (covariates) on drug exposure and effect [2] [4].

  • Software: NONMEM (Version 7.2 or higher) [2] [4].
  • Structural Model: A two-compartment model with sequential zero-order and first-order absorption and first-order elimination typically describes this compound's pharmacokinetics [2] [4].
  • Covariate Analysis: Investigate the effect of covariates (e.g., eGFR, age, sex, body mass index, race) on apparent oral clearance (CL/F) and volumes of distribution using a full covariate modeling approach [2].
  • Efficacy Model: Link this compound exposure (e.g., AUC at steady state) to changes in HbA1c using a turnover model with an inhibitory Emax relationship [4]. The model can include disease progression components.
  • Model Evaluation: Validate the final model using non-parametric bootstrap procedures and visual predictive checks to evaluate its predictive performance [2].
In Vivo Assessment of Urinary Glucose Excretion (UGE)

This method measures the primary pharmacodynamic response to SGLT2 inhibition [1] [5].

  • Procedure: In clinical trials, participants (healthy volunteers or patients with T2DM) receive single or multiple oral doses of this compound or a placebo. Urine is collected over a defined period (e.g., 24 hours) at baseline and after dosing.
  • Sample Analysis: The total volume of urine collected is measured, and the glucose concentration in the urine is quantified using a validated clinical chemistry method (e.g., glucose oxidase assay).
  • Data Calculation: UGE rate (e.g., mmol/min) or total 24-hour UGE (e.g., g/24h) is calculated. The effect of this compound on the renal threshold for glucose (RTG) can be estimated using mechanistic modeling based on UGE and filtered glucose load [5].

Physiologically Based Pharmacokinetic (PBPK) Modeling

PBPK modeling is a advanced approach to predict drug exposure in specific populations, such as patients with renal impairment [6].

Start Start PBPK Model Development A Establish Model in Healthy Subjects Start->A B Extrapolate to T2DM Population A->B C Adjust for Renal Impairment B->C D Simulate PK/PD (UGE) C->D E Validate Model vs Observed Data D->E E->A If Not Predictive F Optimize Dosage Regimen E->F If Predictive

PBPK model workflow for special populations.

  • Software: PK-Sim and MoBi software [6].
  • Model Construction:
    • Develop a PBPK model for this compound in healthy subjects using known physicochemical parameters and in vitro data (e.g., lipophilicity, solubility, protein binding, transporter affinities) [6].
    • Incorporate a PD component linked to plasma concentration to simulate 24-hour Urinary Glucose Excretion (UGE) [6].
  • Population Extrapolation:
    • Adjust physiological parameters (age, weight, BMI) to simulate a virtual population with T2DM and normal renal function [6].
    • Use the built-in renal impairment tool in the software to modify the glomerular filtration rate (GFR) and simulate patients with mild, moderate, and severe renal insufficiency [6].
  • Application: The validated model can simulate exposure and UGE in these subpopulations to inform and optimize dosing recommendations without requiring extensive new clinical trials [6].

Notes on Analytical Methods

  • Bioanalytical Method for PK: this compound plasma concentrations are typically quantified using validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods. These methods are critical for obtaining the concentration-time data used in PopPK and PBPK modeling.
  • Metabolomics for Mechanism Exploration: As seen in investigations of this compound's effects on non-alcoholic fatty liver disease (NAFLD), untargeted liver metabolomics using LC-MS can identify differentially expressed metabolites and enriched pathways, providing insights into therapeutic mechanisms beyond glucose-lowering [7] [8].

References

Quantitative Efficacy Data in Different Populations

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the effects of empagliflozin on serum uric acid (SUA) levels and related clinical outcomes from key clinical trials and analyses.

Study Population Trial / Analysis Name Key Uric Acid-Related Findings Clinical Outcome Effects
Type 2 Diabetes (T2D) EMPA-REG OUTCOME Post-Hoc Analysis [1] SUA reduction vs. placebo at 52 weeks: -0.37 mg/dL (95% CI: -0.42, -0.31); Greater effect with baseline SUA ≥7.0 mg/dL: -0.56 mg/dL [1]. Hazard Ratio (HR) for new gout episode/antigout Rx: 0.67 (95% CI: 0.53, 0.85) [1].
Heart Failure with Reduced Ejection Fraction (HFrEF) EMPEROR-Reduced Analysis [2] SUA reduction vs. placebo at 4 weeks: -1.11 mg/dL; effect sustained during follow-up [2]. HR for clinical hyperuricemia events: 0.68 (95% CI: 0.52, 0.89) [2].
Acute Decompensated Heart Failure (ADHF) EMPAG-HF Trial [3] SUA decreased with this compound vs. increased with placebo during 5-day treatment; difference statistically significant at days 3-5 [3]. Prevents SUA rise during decongestive therapy, potentially avoiding acute gout and renal impairment [3].
Non-Diabetic Kidney Stone Patients SWEETSTONE Trial [4] In uric acid stone formers: Plasma UA reduced by -31% (95% CI: -38%, -23%) vs. placebo [4]. Significant reduction in urine relative supersaturation for uric acid stones [4].

Mechanism of Action and Experimental Protocols

This compound's uricosuric effect is central to its action, and clinical trials have rigorously documented this through specific protocols.

Proposed Mechanism of Uric Acid Excretion

The following diagram illustrates the primary mechanism by which this compound enhances uric acid excretion, based on clinical trial findings.

G SGLT2i This compound (SGLT2 Inhibitor) SGLT2 SGLT2 Transporter (in Proximal Tubule) SGLT2i->SGLT2 Inhibits Glu_Reabs Glucose Reabsorption SGLT2->Glu_Reabs Blocks Natriuresis Osmotic Diuresis & Natriuresis Glu_Reabs->Natriuresis URAT1 URAT1 Transporter Inhibition (Indirect?) Natriuresis->URAT1 Intracellular Depletion of Anions FEUA ↑ Fractional Excretion of Uric Acid (FEUA) URAT1->FEUA Reduces Reabsorption Promotes Excretion sUA ↓ Serum Uric Acid FEUA->sUA

This compound promotes uric acid excretion via indirect URAT1 inhibition.

Key Experimental Protocols

The data in the table and the mechanism above are derived from robust clinical trial designs.

  • EMPA-REG OUTCOME & Post-Hoc Analysis [1]:

    • Population: 7,020 patients with T2D and high cardiovascular risk.
    • Intervention: this compound (10 mg or 25 mg) vs. placebo.
    • Measurements: Serum uric acid levels tracked over time. A composite gout outcome (new gout episode or new antigout medication prescription) was analyzed using Cox proportional hazards models.
  • EMPEROR-Reduced Analysis [2]:

    • Population: 3,676 patients with HFrEF.
    • Intervention: this compound 10 mg vs. placebo.
    • Measurements: Serum uric acid measured centrally at baseline, 4 weeks, 12 weeks, and then every 6 months. Hyperuricemia events (acute gout, gouty arthritis, or new urate-lowering therapy) were aggregated.
  • EMPAG-HF Trial [3]:

    • Design: Prospective, double-blind, placebo-controlled.
    • Population: 60 patients with ADHF, randomized within 12 hours of admission.
    • Intervention: this compound 25 mg or placebo for 5 days, in addition to standard diuretic therapy.
    • Measurements: Serum and urine uric acid were measured daily during treatment and at 30-day follow-up to calculate fractional excretion.
  • SWEETSTONE Trial [4]:

    • Design: Randomized, double-blind, placebo-controlled, single-center crossover phase 2 trial.
    • Population: 53 non-diabetic adults with calcium (n=28) or uric acid (n=25) kidney stones.
    • Intervention: this compound 25 mg or placebo for 2 weeks each, in a crossover manner.
    • Primary Outcome: Change in urine relative supersaturation ratios (RSRs), a validated surrogate for kidney stone recurrence risk.

Clinical Relevance and Research Implications

The uric acid-lowering effect of this compound is not just a biomarker finding but has direct clinical relevance.

  • Cardiorenal Benefits: In HFrEF, the reduction in hyperuricemia events occurred alongside well-established benefits on heart failure hospitalizations and mortality. While the primary benefit of this compound was independent of baseline uric acid, a significant interaction was found for mortality outcomes, suggesting a more pronounced effect in patients with high uric acid [2].
  • Expanding Therapeutic Indications: The SWEETSTONE trial provides strong proof-of-concept that this compound significantly reduces the driving force for uric acid stone formation in non-diabetic patients [4]. This highlights its potential for drug repurposing in nephrolithiasis prevention.

References

Key Cardioprotective Mechanisms of Empagliflozin

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism Key Effectors/Markers Experimental Evidence Significance
Inhibition of Na+/H+ Exchanger 1 (NHE1) [1] [2] ↓ Intracellular Na+/Ca2+ load, ↓ ROS, ↓ CHP1/CHP3 loop, ↑ mitochondrial integrity Mouse MI models, AI modeling, HFpEF patient plasma validation [1] [2] Primary direct cardiac target; reduces autosis (autophagic cell death) & oxidative stress; benefits in both diabetic and non-diabetic models [1]
Modulation of Cardiac Metabolism [3] [4] ↓ ACOX1, ACADVL, CPT1A (fatty acid β-oxidation), potential substrate shift to ketones Proteomic analysis of heart tissue from db/db mice [3] Reduces lipotoxicity and may improve myocardial energy efficiency
Activation of Cell Survival & Calcium Handling Pathways [4] ↑ p-PLB (Ser16 & Thr17), ↑ SERCA2a activity, ↑ p-AKT, ↓ p-MAPKs (ERK, JNK, p38) ob/ob mouse model, isolated cardiomyocyte studies (proposed) [4] Improves diastolic function, increases left ventricle compliance, and counters mitogenic stress
Reduction of Fibrosis & Inflammation [5] [2] ↓ TGF-β1, ↑ SMAD7, ↓ NLRP3 Inflammasome, ↓ TNF-α, ↓ IL-1β LLC-PK1 cell model (DN), AI modeling, HFpEF patient plasma [5] [2] Attenuates key mediators of tissue remodeling, extracellular matrix deposition, and systemic inflammation

Detailed Experimental Protocols

To help you evaluate or replicate key findings, here are the methodologies from pivotal studies.

Protocol: Investigating NHE1 Inhibition and Autosis

This protocol is based on the study that identified NHE1 as a primary target of empagliflozin in cardiomyocytes [1].

  • Animal Models: Used myocardial infarction (MI) mouse models (both db/db type 2 diabetic and Streptozotocin-induced type 1 diabetic) and non-diabetic wild-type mice.
  • Surgical Procedure: Myocardial infarction was induced by permanent ligation of the left anterior descending (LAD) coronary artery.
  • Drug Treatment: Mice were pretreated with this compound (EMPA), DMSO (vehicle control), or metformin. A post-treatment EMPA group was also included.
  • In Vitro Analysis: Cardiomyocytes were subjected to conditions of ischemia and nutritional glucose deprivation. NHE1 was knocked down or overexpressed using genetic techniques.
  • Outcome Measures:
    • In vivo: Survival rates, infarct size (histological analysis), myocardial fibrosis, cardiac function (echocardiography), and heart weight/body weight ratio.
    • In vitro: Assessment of cardiomyocyte death (autosis) and autophagic flux.
Protocol: Proteomic Analysis of Cardiac Tissue

This protocol outlines the methodology for discovering this compound's impact on cardiac metabolic pathways [3].

  • Animal Model: db/db mice (a model of type 2 diabetes) and db/m healthy controls.
  • Groups: Healthy group (db/m), disease model group (db/db), and this compound-treated group (db/db + EMPA).
  • Sample Preparation: Cardiac tissue was collected and prepared for proteomic analysis. Protein integrity was checked via SDS-PAGE and Coomassie brilliant blue staining.
  • LC-MS Analysis: Liquid chromatography-mass spectrometry (LC-MS) was performed on each sample individually for quantitative proteomics.
  • Data Analysis:
    • Differential Protein Analysis: PCA analysis and Student's t-test were used to identify proteins with significantly altered expression.
    • Pathway Analysis: KOG, KEGG, and Gene Ontology (GO) analyses were conducted on the differentially expressed proteins to identify affected signaling pathways.
    • Network Analysis: Protein-protein interaction (PPI) networks were constructed to visualize changing trends.

Proposed Workflow for Mechanistic Investigation

The following diagram synthesizes the core mechanistic pathways and their interconnections, as revealed by the cited research, into a single investigative workflow.

cluster_targets Primary Molecular Targets cluster_cellular Cellular Outcomes cluster_functional Functional & Structural Outcomes EMPA This compound NHE1 NHE1 Inhibition (Direct Cardiac Target) EMPA->NHE1 SGLT2 SGLT2 Inhibition (Renal Target) EMPA->SGLT2 Meta Metabolic Reprogramming ↓ Fatty Acid Oxidation (ACOX1, ACADVL, CPT1A) NHE1->Meta Regulates OxStress ↓ Oxidative Stress NHE1->OxStress Reduces Func Improved Cardiac Function ↓ Infarct Size, ↓ Fibrosis Improved Diastolic Function Meta->Func Inflam ↓ Inflammation & Fibrosis ↓ TGF-β1, ↑ SMAD7, ↓ NLRP3 OxStress->Inflam OxStress->Func Ca Improved Ca²⁺ Handling ↑ p-PLB, ↑ SERCA2a activity Ca->Func Survival ↑ Cell Survival Pathways ↑ p-AKT, ↓ p-MAPKs Survival->Func Inflam->Func

This compound's multi-target mechanism converges on improved cardiac function.

The collective evidence strongly supports a paradigm where this compound's cardioprotection is not reliant on a single mechanism but on a synergistic network of direct and indirect effects. The inhibition of cardiac NHE1 emerges as a central, non-glucose-mediated pathway, offering a compelling explanation for its rapid and significant benefits in both diabetic and non-diabetic heart failure patients [1] [2].

References

Key Findings on Bone Markers and Clinical Outcomes

Author: Smolecule Technical Support Team. Date: February 2026

The effect of empagliflozin on bone is not uniform and appears to be influenced by the patient's underlying health status, particularly the presence of diabetes.

Table 1: Effects of this compound on Bone and Mineral Metabolism Markers

Marker / Outcome Population / Model Observed Effect Source
Parathyroid Hormone (PTH) Humans (Stage 3 CKD with DKD) Significant increase [1]
Humans (Stage 3 CKD, Non-Diabetic) No significant change [1]
Fibroblast Growth Factor-23 (FGF-23) Humans (Stage 3 CKD with DKD) Significant increase [1]
Humans (Stage 3 CKD, Non-Diabetic) No significant change [1]
Serum Phosphate Humans (Stage 3 CKD with DKD) Significant increase [1]
Humans (Stage 3 CKD, Non-Diabetic) No significant change [1]
Bone Mineral Density (BMD) Humans (T2DM with Osteoporosis) Significant increase (Lumbar & Femoral) [2]
Serum Calcium Humans (T2DM with Osteoporosis) Significant increase [2]
Serum Phosphorus Humans (T2DM with Osteoporosis) Significant increase [2]
Fracture Incidence Humans (T2DM with Osteoporosis) Significant reduction (2% vs. 16.33% in control) [2]
Bone Alkaline Phosphatase (BAP) Humans (Stage 3 CKD, Diabetic & Non-Diabetic) No significant change [1]
TmP/GFR Humans (Stage 3 CKD, Diabetic & Non-Diabetic) No significant change [1]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies from the cited studies.

Table 2: Overview of Key Experimental Models and Protocols

Study Focus Model Used Treatment Protocol Key Assessments
Mineral-Bone Metabolism in CKD [1] 42 human patients with Stage 3 CKD (18 with DKD, 24 non-diabetic) 10 mg this compound daily for 7 days Serum: Calcium, Phosphate, PTH, FGF-23, Calcitirol, BAP. Urine: Calcium, Phosphate, Albumin. Calculated TmP/GFR.
Diabetic Osteoporosis & Fracture [2] 100 human patients with T2DM and osteoporosis (Quasi-experimental design) 10 mg this compound daily for 6 months, alongside metformin and calcium/vitamin D. Fasting/Postprandial Blood Glucose, HbA1c, BMD (L1-L4, Femoral neck), Serum Calcium/Phosphorus. Fracture incidence over 12 months.
Radiation-Induced Bone Marrow Damage [3] Mouse model (C57BL/6J), irradiated bone marrow cells In vitro: 500 nmol/L this compound post-radiation. In vivo: 10 mg/kg/day for 4 weeks. Bone marrow cell viability, apoptosis (Annexin V), ROS levels, Western blot (NOX-4, p38, Nrf2, mTOR), Flow cytometry for HSPCs.

Proposed Mechanisms of Action

The research suggests that this compound influences bone metabolism through several interconnected pathways:

  • Impact on Mineral Homeostasis: By inhibiting sodium and glucose reabsorption in the proximal tubule, SGLT2 inhibitors like this compound may indirectly affect the renal handling of phosphate and calcium [4] [5]. This can lead to changes in serum levels of PTH and FGF-23, which are key regulators of bone and mineral metabolism [1].
  • Reduction of Oxidative Stress: this compound has demonstrated anti-oxidative properties. A study on radiation-induced damage found that this compound reduced reactive oxygen species (ROS) in bone marrow cells by inhibiting the NOX-4/ROS/p38-MAPK pathway and enhancing the activity of the antioxidant transcription factor Nrf2 [3]. This reduction in oxidative stress is crucial for protecting bone cells.
  • Modulation of Glucose Metabolism and mTOR Signaling: In the same radioprotection study, this compound was shown to ameliorate radiation-induced disturbances in glucose metabolism by inhibiting the mTOR signaling pathway [3]. This pathway is a central regulator of cell growth and metabolism, and its modulation can impact bone remodeling.

The diagram below integrates these mechanisms into a cohesive pathway.

This diagram summarizes the proposed multi-system pathways through which this compound affects bone metabolism, from renal effects to intracellular signaling.

Conclusion

References

Empagliflozin's Impact on Glucagon and Metabolic Parameters

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quantitative changes in metabolic parameters from a clinical study on patients with Type 2 Diabetes after empagliflozin administration. The data shows that the rise in glucagon is part of a broader metabolic shift [1].

Parameter Change with this compound (Fasting) Change with this compound (Pancreatic Clamp)
Plasma Glucagon Increased by 19% [1] Unchanged (clamped) [1]
Plasma Insulin Decreased by 52% [1] Unchanged (clamped) [1]
Endogenous Glucose Production (EGP) Increased by 31% [1] Increased (persisted, independent of insulin/glucagon) [1]
Plasma Free Fatty Acids (FFA) Increased by 29% [1] No increase (effect blocked) [1]
β-Hydroxybutyrate (Ketones) Increased by 48% [1] No increase (effect blocked) [1]
Norepinephrine (NE) Turnover Increased by 67% [1] Increased (persisted) [1]

This data reveals that distinct mechanisms are responsible for this compound's effects:

  • The increase in ketone production depends on the change in insulin and glucagon levels [1].
  • The increase in endogenous glucose production is independent of insulin and glucagon, and is likely driven by increased sympathetic nervous system activity (as measured by norepinephrine turnover) [1].

Experimental Protocol for Mechanism Investigation

The following methodology, adapted from a key clinical research study, details how to isolate the mechanisms by which this compound affects glucagon secretion and metabolic parameters [1].

Aim: To delineate the mechanisms responsible for the increase in endogenous glucose production and ketogenesis caused by this compound.

Subjects: Patients with Type 2 Diabetes (e.g., n=12), who are drug-naive or on stable doses of metformin and/or sulfonylurea. Subjects should have an eGFR >60 mL/min/1.73 m² and no evidence of proliferative diabetic retinopathy [1].

Overall Design: A two-part, randomized, placebo-controlled study.

  • Study 1: Fasting State. Subjects ingest 25 mg this compound or placebo after an overnight fast. Endogenous glucose production is measured with 6,6-D2-glucose infusion, and norepinephrine turnover is measured with 3H-NE infusion [1].
  • Study 2: Pancreatic Clamp. The study is repeated under pancreatic clamp conditions, where plasma insulin and glucagon concentrations are maintained at fixed levels to isolate the drug's effects from natural hormone fluctuations [1].

Key Procedures and Measurements:

  • Stable Isotope Infusion: A prime-continuous infusion of 6,6-D2-glucose is used to measure the rate of endogenous glucose production [1].
  • Norepinephrine Turnover: A prime-continuous infusion of 3H-NE is used to assess the total-body norepinephrine turnover rate, an indicator of sympathetic nervous system activity [1].
  • Pancreatic Clamp: Insulin and glucagon are infused to maintain their plasma concentrations at fixed levels, preventing the natural fall in insulin and rise in glucagon that this compound typically causes [1].
  • Blood and Urine Sampling: Frequent arterialized blood samples are drawn for measurement of plasma glucose, insulin, glucagon, FFA, β-hydroxybutyrate, and norepinephrine concentration/specific activity. Urine is collected to measure glucose excretion [1].

Signaling Pathways and Experimental Workflow

The diagram below illustrates the simplified signaling pathway and the resultant metabolic effects based on the research findings.

G This compound Metabolic Pathways This compound This compound RenalGlucosuria Renal Glucosuria (Lowered Blood Glucose) This compound->RenalGlucosuria HormonalShift Altered Insulin/Glucagon Ratio (↓ Insulin, ↑ Glucagon) RenalGlucosuria->HormonalShift SympatheticActivation Increased Sympathetic Activity (↑ Norepinephrine Turnover) RenalGlucosuria->SympatheticActivation Proposed Lipolysis Stimulated Lipolysis (↑ Plasma FFA) HormonalShift->Lipolysis HepaticGluconeogenesis Stimulated Hepatic Gluconeogenesis (↑ Endogenous Glucose Production) SympatheticActivation->HepaticGluconeogenesis Ketogenesis Increased Ketogenesis (↑ β-Hydroxybutyrate) Lipolysis->Ketogenesis

This compound's metabolic effects are driven by renal glucose loss, triggering hormonal changes and sympathetic activation.

The following diagram outlines the experimental workflow used to isolate these different mechanisms.

G Experimental Workflow for Isolating Mechanisms Start Start Study1 Study 1: Fasting State Start->Study1 Study2 Study 2: Pancreatic Clamp Start->Study2 BaselinePeriod Baseline Period • Overnight Fast • Prime-Continuous 6,6-D2-Glucose Infusion Study1->BaselinePeriod Study2->BaselinePeriod TracerInfusion 3H-NE Infusion (Measure Norepinephrine Turnover) BaselinePeriod->TracerInfusion AdministerDrug Administer 25 mg this compound TracerInfusion->AdministerDrug PancreaticClamp Maintain Insulin & Glucagon at Fixed Levels AdministerDrug->PancreaticClamp Study 2 only MeasureHormones Measure: • Plasma Insulin/Glucagon • FFA & Ketones • Glucose Production AdministerDrug->MeasureHormones PancreaticClamp->MeasureHormones

The parallel study design isolates this compound's effects by controlling for hormonal changes.

Interpretation and Therapeutic Implications

The increase in glucagon and the broader metabolic state induced by this compound have significant clinical implications.

  • Fuel Substrate Shift: The rise in glucagon, coupled with low insulin, promotes a fasted state characterized by increased lipolysis and fatty acid oxidation. This provides alternative fuel sources (ketones, fatty acids) for the heart and other organs, which may partly explain the drug's cardioprotective effects [2] [3].
  • Benefit vs. Risk Profile: While the increase in glucagon contributes to a sustained, modest rise in endogenous glucose production—which blunts the drug's maximum glucose-lowering effect—it is part of a beneficial metabolic shift. However, the stimulation of ketogenesis also underlies the increased risk of euglycemic ketoacidosis, a serious adverse event that requires vigilance, particularly in predisposed patients [1] [4].

References

empagliflozin and estivation-like metabolic patterns

Author: Smolecule Technical Support Team. Date: February 2026

Core Concept: Estivation-Like Metabolic Patterns

Estivation is an evolutionarily conserved survival strategy used by some animals to endure periods of drought and heat by entering a state of reduced metabolic activity. Empagliflozin appears to mimic this state by triggering several key metabolic adaptations [1]:

  • Fuel Shift: It promotes a move away from using glucose as a primary fuel source.
  • Alternative Fuels: The body increases its use of ketone bodies, fatty acids, and certain amino acids, which are considered more "energy-efficient" substrates.
  • Physiological Outcomes: This shift leads to improved mitochondrial function, reduced oxidative stress, and better water conservation through osmotic diuresis, contributing to the drug's protective effects on the heart and kidneys.

Mechanism of Action and Metabolic Pathways

The metabolic shift driven by this compound can be visualized as a pathway from drug action to clinical benefits. The diagram below illustrates this process, showing how SGLT2 inhibition triggers a fuel change that leads to an estivation-like state and ultimately to cardiorenal protection.

G SGLT2_Inhibition SGLT2 Inhibition Fuel_Shift Metabolic Fuel Shift SGLT2_Inhibition->Fuel_Shift Induces Estivation Estivation-Like State Fuel_Shift->Estivation Promotes CardioRenal_Protection CardioRenal Protection Estivation->CardioRenal_Protection Results In

This compound's pathway from SGLT2 inhibition to systemic benefits.

Quantitative Metabolomic Changes

The following tables summarize key metabolite changes observed in human studies after SGLT2 inhibitor administration, primarily based on research with dapagliflozin, which demonstrates class effects relevant to this compound [2].

Table 1: Significant Increases in Plasma Metabolites (Based on Dapagliflozin Studies)

Metabolite Class Specific Metabolites Postulated Physiological Role
Amino Acid Pathway Metabolites N-acetyl aspartate (NAA), Branched-Chain Amino Acid (BCAA)-derived carnitines, Histidine metabolites, intermediates of urea cycle, creatine, sarcosine, heme [2] Improved renal energetics; NAA is linked to neuronal mitochondrial activity [2].
Ketone Bodies 3-hydroxybutyrate (ketone body), short-chain acylcarnitines [2] Provision of efficient mitochondrial substrates, potentially reducing renal hypoxia and oxidative stress [2].
Osmolytes Betaine, myo-inositol [2] Preservation of tubular cell integrity under stress conditions like glucotoxicity [2].

Table 2: Significant Decreases in Plasma Metabolites (Based on Dapagliflozin Studies)

Metabolite Class Specific Metabolites Postulated Physiological Role
Lipids Diacylglycerols, endocannabinoids, dicarboxylic acids, monohydroxylated fatty acids [2] Reflects a shift in fuel utilization away from lipid storage and signaling pathways [2].
Carbohydrates Plasma glucose, simple carbohydrates [2] Direct result of inhibited renal glucose reabsorption [2].
TCA Cycle Intermediates Succinate, fumarate, malate [2] Indicates a reprogramming of central energy metabolism [2].
Other Bile acids, intermediates of urate and xanthine metabolism, alanine, glutamine [2] May contribute to beneficial effects on uric acid homeostasis and overall metabolic adaptation [2].

Experimental Protocols for Metabolomic Analysis

To investigate these metabolic changes, researchers use targeted and untargeted metabolomic approaches. The workflow below outlines the key steps for a typical clinical study design.

G Study_Design 1. Study Design & Patient Recruitment Sample_Collection 2. Biospecimen Collection Study_Design->Sample_Collection Metabolomic_Analysis 3. Metabolomic Analysis Sample_Collection->Metabolomic_Analysis Data_Processing 4. Data Processing & Integration Metabolomic_Analysis->Data_Processing Pathway_Analysis 5. Pathway & Interpretation Data_Processing->Pathway_Analysis

General workflow for a clinical metabolomics study on SGLT2 inhibitors.

  • Study Design & Patient Recruitment: A common design is a randomized, controlled trial. For example, one might recruit patients with Type 2 Diabetes, often with conditions like albuminuria or NAFLD. Participants are randomized to receive either an SGLT2 inhibitor (e.g., this compound 10mg/25mg, dapagliflozin 10mg) or a placebo/control for a period, typically ranging from several weeks (e.g., 6 weeks) to 12 weeks [2].

  • Biospecimen Collection: Plasma, serum, and urine samples are collected at baseline and at predefined endpoints post-treatment. All samples are immediately frozen at -80°C to preserve metabolite integrity until analysis [2].

  • Metabolomic Analysis:

    • Untargeted Metabolomics: This approach aims to capture as many metabolites as possible without bias. It often uses high-resolution mass spectrometry (MS) coupled with liquid or gas chromatography (LC-MS or GC-MS). This method is ideal for discovering novel metabolic alterations [2].
    • Targeted Metabolomics: This method focuses on precise quantification of a predefined set of metabolites related to specific pathways (e.g., ketone bodies, amino acids, TCA cycle intermediates). It offers higher quantitative accuracy and sensitivity for the metabolites of interest [2].
  • Data Processing and Integration: Raw data from mass spectrometry is processed using bioinformatics software for peak identification, alignment, and normalization. Metabolomic data is often integrated with other "omics" datasets (e.g., transcriptomics from kidney or liver tissue) to identify enriched biological pathways and create a more comprehensive picture of the drug's effect [2].

  • Pathway Analysis and Interpretation: Statistical analysis (e.g., multivariate analysis) identifies significantly altered metabolites. These metabolites are then mapped onto known metabolic pathways (e.g., the TCA cycle, fatty acid oxidation, amino acid metabolism) using specialized databases (e.g., KEGG, MetPA) to interpret the biological impact of the observed changes [2].

Future Research and Clinical Implications

While the link between this compound, estivation-like patterns, and cardiorenal benefits is compelling, several areas require further investigation. Current studies are often limited by small sample sizes, short duration, and methodological heterogeneity [2]. Future longitudinal studies with standardized methodologies are needed to fully define the clinical significance of these metabolic adaptations and to explore potential applications in precision medicine [2].

References

Application Note: HPLC-DAD Method for Empagliflozin Quantification

Author: Smolecule Technical Support Team. Date: February 2026

This document details a validated, stability-indicating reversed-phase HPLC method with a Diode Array Detector (DAD) for the quantification of Empagliflozin in bulk drug and tablet dosage forms. The method is optimized for rapid analysis and is validated as per ICH guidelines [1].

Summary of Validated HPLC-DAD Method

The table below summarizes the core chromatographic conditions and key validation parameters for the this compound assay:

Parameter Description / Value
Chromatographic Conditions
Column Poroshell 120 EC-C18 (4.6 x 100 mm, 4 µm) [1]
Mobile Phase Methanol / Acetonitrile / 0.1% Ortho-Phosphoric Acid (OPA) (75:20:5) [1]
Detection Wavelength 222.0 nm [1]
Flow Rate 1.0 mL/min [1]
Injection Volume 20 µL [1]
Column Temperature Ambient [1]
Run Time 10 minutes [1]
Retention Time (tR) ~2.54 minutes [1]
Validation Parameters
Linearity Range 10 - 50 µg/mL [1]
Coefficient of Determination (R²) 0.9990 [1]
Retention Time (tR) ~2.54 minutes [1]
Limit of Detection (LOD) 0.05 µg/mL [1]
Limit of Quantification (LOQ) 0.1 µg/mL [1]
Precision (%RSD) < 2% (for both inter-day and intra-day) [1]

Detailed Experimental Protocols

Reagent and Standard Preparation
  • Mobile Phase: Accurately measure and mix 750 mL of methanol, 200 mL of acetonitrile, and 50 mL of 0.1% OPA. Filter the mixture through a 0.45 µm membrane filter and degas prior to use [1].
  • Stock Solution (1000 µg/mL): Accurately weigh and transfer 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol [1].
  • Calibration Standards (10-50 µg/mL): Pipette aliquots of 0.1, 0.2, 0.3, 0.4, and 0.5 mL of the stock solution into separate 10 mL volumetric flasks. Dilute to volume with methanol to obtain concentrations of 10, 20, 30, 40, and 50 µg/mL, respectively [1].
Sample Preparation (Tablet Dosage Form)
  • Select and peel off the coating from not less than 20 tablets. Weigh and calculate the average mass of one tablet.
  • Finely powder the peeled tablets.
  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer to a beaker.
  • Add approximately 50 mL of methanol, sonicate to dissolve the analyte, and filter the solution.
  • Quantitatively transfer the filtrate to a 100 mL volumetric flask and dilute to volume with methanol to obtain a stock solution of 100 µg/mL.
  • Pipette 1 mL of this stock solution into a 10 mL volumetric flask and dilute to volume with methanol to obtain a final test solution of 10 µg/mL.
  • Filter the final solution through a 0.2 µm nylon syringe filter before injection into the HPLC system [1].
Forced Degradation Studies

The method is stability-indicating and can separate this compound from its degradation products. Studies should be performed on both the drug substance and tablet formulation. A separate study confirms this compound's instability under various stress conditions, with a major photoproduct identified as resulting from dechlorination [2].

  • Acidic/Basic Degradation: Treat sample with 0.1-1 M HCl or NaOH at room temperature for several hours. Neutralize before analysis [1].
  • Oxidative Degradation: Expose sample to hydrogen peroxide (e.g., 3% v/v) for a specified duration [1].
  • Photolytic Degradation: Expose the solid drug and drug solution to direct sunlight or a UV light source for a defined period [1].
  • Thermal Degradation: Subject the solid drug to dry heat (e.g., 50-60°C) for several days [1].

Method Development and Analysis Workflow

The following diagram illustrates the logical workflow for method development, validation, and sample analysis:

start Start Method Development prep Prepare Mobile Phase and Standard Solutions start->prep cond Establish Chromatographic Conditions (Table 1) prep->cond validate Perform Method Validation cond->validate sample Prepare Tablet Sample validate->sample inject Inject and Run HPLC sample->inject result Record Peak Area & Calculate Assay inject->result

Critical Considerations for Analysis

  • System Suitability: Before sample analysis, ensure system suitability by injecting standard solutions. The %RSD of peak areas from replicate injections should be less than 2.0% [1].
  • Robustness: The method is robust to slight variations in flow rate, mobile phase composition, and detection wavelength. However, all changes should be controlled and documented [1].
  • Food-Drug Interaction Note: A pharmacokinetic study in rats indicated that co-administration of grapefruit juice significantly increases the C~max~ and AUC of this compound. This suggests a potential for food-drug interactions in humans that may require monitoring [3].

Forced Degradation Pathway

This compound is susceptible to degradation under multiple stress conditions. The diagram below outlines the major photolytic degradation pathway:

parent This compound (Intact Molecule) stress UV Light Stress (Forced Degradation) parent->stress product Major Photoproduct (Dechlorinated) stress->product toxicity Predicted High Risk of Genotoxicity & Hepatotoxicity product->toxicity In silico Analysis

Key Advantages of the Method

  • Rapid Analysis: Short retention time (~2.54 min) and total run time (10 min) enable high-throughput analysis [1].
  • Economical: Low solvent consumption due to the isocratic elution mode and short run time reduces operational costs [1].
  • Stability-Indicating: Effectively separates this compound from its forced degradation products, making it suitable for stability studies [1] [2].
  • Fully Validated: Complies with ICH guidelines, ensuring reliability and suitability for regulatory purposes [1].

References

Comprehensive Protocol for Empagliflozin Pharmacokinetic Studies: Analytical Methods, Population PK Modeling, and Clinical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Empagliflozin Pharmacokinetics

This compound is a potent and highly selective sodium-glucose cotransporter-2 (SGLT2) inhibitor used for treating type 2 diabetes mellitus (T2DM). As a BCS class II/IV compound with moderate permeability, understanding its pharmacokinetic profile is essential for optimal dosing strategy development. This compound demonstrates dose-independent pharmacokinetics with rapid absorption (Tmax = 1.0-2.0 hours) and a terminal elimination half-life of approximately 14 hours [1] [2]. The drug is primarily metabolized through glucuronidation by UGT enzymes (UGT2B7, UGT1A3, UGT1A8, UGT1A9) and is a substrate for various transporters including OAT3, OATP1B1, OATP1B3, P-glycoprotein, and BCRP [3] [2]. Following administration, approximately 95.6% of drug-related radioactivity is eliminated, with 41.2% in feces and 54.4% in urine, with about half of the excreted material as unchanged parent drug [3].

Analytical Method Protocols

LC-MS/MS Method for this compound Quantification in Human Plasma

Principle: This method utilizes liquid chromatography with tandem mass spectrometry for sensitive and specific determination of this compound in human plasma, using dapagliflozin as an internal standard [4].

Reagents and Materials:

  • This compound certified reference standard (99.90%)
  • Dapagliflozin internal standard (99.80%)
  • Jardiance tablets (25 mg this compound)
  • HPLC-grade acetonitrile, tert-butyl methyl ether, ammonium acetate
  • Human plasma (vacutainers with heparin or EDTA)

Instrumentation Conditions:

  • LC System: WATERS ACQUITY UPLC
  • Column: WATERS ACQUITY UPLC BEH Shield RP C18 (150 mm × 2.1 mm, 1.7 µm)
  • Mobile Phase: Deionized water:acetonitrile (10:90, v/v)
  • Flow Rate: 0.3 mL/min with 1.5 min run time
  • MS Detection: TQ detector with ESI source in negative mode
  • Ion Transitions: m/z 449.01→371.21 (this compound), m/z 407.00→328.81 (IS)
  • Ionization Parameters: Cone voltage 40 V, collision energy 30 eV, source temperature 150°C, capillary temperature 275°C

Sample Preparation Protocol:

  • Thaw plasma samples at room temperature
  • Aliquot 980 µL plasma into extraction tubes
  • Add 20 µL of appropriate this compound standard solution
  • Add 100 µL internal standard working solution (1 µg/mL dapagliflozin)
  • Vortex mix for 20 seconds
  • Add 5 mL tert-butyl methyl ether, vortex for 1 minute
  • Centrifuge at 6000 rpm for 30 minutes
  • Transfer 4 mL of organic layer to evaporation tubes
  • Evaporate to dryness at 60°C under vacuum
  • Reconstitute residue with 300 µL acetonitrile, vortex for 3 minutes
  • Inject 10 µL into LC-MS/MS system

Validation Parameters:

  • Linearity: 25-600 ng/mL (r² > 0.99)
  • Precision: CV < 15% for LLOQ, < 20% for other QCs
  • Accuracy: 85-115% of nominal values
  • Recovery: Consistent extraction efficiency across range
  • Stability: Bench-top, processed, freeze-thaw, and long-term

Table 1: LC-MS/MS Method Validation Results for this compound Quantification

Parameter Results Acceptance Criteria
Linear Range 25-600 ng/mL r² ≥ 0.99
LLOQ 25 ng/mL CV ≤ 20%
Intra-day Precision (CV%) LQC: ≤10%, MQC: ≤8%, HQC: ≤7% ≤15%
Inter-day Precision (CV%) LQC: ≤12%, MQC: ≤9%, HQC: ≤8% ≤15%
Accuracy (%) 94.2-106.8% 85-115%
Extraction Recovery Consistent >85% Consistent
Matrix Effect No significant suppression/enhancement CV ≤ 15%
HPLC Method for this compound Impurity Profiling

Principle: This quality by design (QbD) approach develops a robust HPLC method for determining this compound in the presence of its organic impurities [5].

Chromatographic Conditions:

  • Column: Shim-pack phenyl column
  • Mobile Phase: Acetonitrile/water mixture (72:28)
  • Elution: Isocratic
  • Detection Wavelength: 230 nm
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL

Method Capabilities:

  • Detection Limits: EMPA: 0.01 µg/mL, IMP1: 0.02 µg/mL, IMP2: 0.01 µg/mL
  • Quantification Limits: EMPA: 0.10 µg/mL, IMP1: 0.10 µg/mL, IMP2: 0.05 µg/mL

Clinical Study Design Protocols

Single-Dose Pharmacokinetic Study in Pediatric Populations

Study Design: Single-dose, open-label, randomized, parallel-group study [6]

Population: Young people with T2DM aged 10-17 years (n=27)

Inclusion Criteria:

  • Age 10-17 years with T2DM
  • HbA1c ≤ 10.5% (91 mmol/mol)
  • Treatment with diet/exercise and/or metformin with/without insulin
  • Negative islet cell antigen and GAD autoantibodies
  • Fasting serum C-peptide ≥0.28 nmol/L
  • eGFR ≥90 mL/min/1.73 m² (Schwartz formula)

Exclusion Criteria:

  • Uncontrolled hyperglycemia (>13.3 mmol/L after overnight fast)
  • History of diabetic ketoacidosis within 3 months
  • Impaired renal function (eGFR <90 mL/min/1.73 m²)

Dosing and Sampling Protocol:

  • Randomized to this compound 5, 10, or 25 mg single dose
  • Administered in morning prior to breakfast
  • Blood samples at: -0.5, 0.5, 1, 1.5, 2, 4, 8, 12, 24, 34, 48 hours post-dose
  • Urine collections at: -24-0h (baseline), 0-5, 5-12, 12-24, 24-48 hours
  • Safety follow-up at 1 week post-study

Endpoint Assessments:

  • PK Parameters: AUC0-∞, AUC0-t, AUC0-24, Cmax, Tmax, t½
  • PD Parameters: 24-hour UGE, FPG change, mean daily glucose
  • Safety: Adverse events, hypoglycemia, vital signs, laboratory values
Population Pharmacokinetic Modeling Protocol

Software: NONMEM Version 7.5 (ICON PLC) [3]

Structural Model:

  • Two-compartment model with sequential zero-order and first-order absorption
  • Parameterization: CL/F, V2/F, Q/F, V3/F, ka, D1
  • Allometric scaling: CL (exponent 0.75), Vd (exponent 1.0)

Covariate Model:

  • Effects of sex, age, race, eGFR on CL/F
  • Fixed allometric exponents on clearance and volume parameters

Statistical Model:

  • Interindividual variability: Exponential model on CL/F
  • Residual variability: Combined proportional and additive error model

Bayesian Estimation Framework:

  • Markov chain Monte Carlo method with no U-turn sampler
  • 4 chains with 5000/1000 (popPK) and 1000/2000 (PK/PD) warmup/post-warmup iterations

Table 2: Key Population Pharmacokinetic Parameters of this compound

Parameter Adult Values Pediatric Values (10-17 years) Covariate Effects
Tmax (h) 1.5 Similar to adults Not significant
t½ (h) ~14 Similar to adults Not significant
CL/F (L/h) Population estimates from model Similar with allometric scaling Body weight, eGFR
Vd/F (L) Population estimates from model Similar with allometric scaling Body weight
AUCss Reference Similar to adults Minimal differences
Metabolism Glucuronidation (UGT) Mature at age 10+ No age effect

Experimental Workflow Diagrams

LC-MS/MS Analytical Method Workflow

G LC-MS/MS Analytical Method Workflow start Start: Plasma Sample (980 µL) is_add Add Internal Standard (100 µL Dapagliflozin) start->is_add extract Liquid-Liquid Extraction (5 mL TBME) is_add->extract centrifuge Centrifuge 30 min at 6000 rpm extract->centrifuge transfer Transfer Organic Layer (4 mL) centrifuge->transfer evaporate Evaporate to Dryness 60°C under vacuum transfer->evaporate reconstitute Reconstitute in 300 µL Acetonitrile evaporate->reconstitute inject LC-MS/MS Analysis 10 µL Injection reconstitute->inject quantitate Quantitate via MRM m/z 449.01→371.21 inject->quantitate end Result: this compound Concentration quantitate->end

Population Pharmacokinetic Modeling Workflow

G Population PK Model Development Workflow data PK Data Collection (Plasma Concentrations Dosing History) struct Structural Model Development (2-Compartment with Sequential Absorption) data->struct stoch Stochastic Model Development (IIV, RUV Estimation) struct->stoch covar Covariate Model Development (Effects of Sex, Age, Race, eGFR, Weight) stoch->covar bayes Bayesian Estimation (MCMC with NUTS 4 Chains, 5000/1000 Warmup/Post-Warmup) covar->bayes eval Model Evaluation (GOF Plots, VPC, Prediction Errors, Bootstrap) bayes->eval simulate Exposure-Response Simulations (AUCss vs HbA1c Reduction) eval->simulate final Final Model for Dose Recommendation simulate->final

Drug-Drug Interaction Assessment Protocol

Background: Assessment of pharmacokinetic interactions between this compound and tyrosine kinase inhibitors (e.g., sorafenib) is crucial given the comorbidity of T2DM and hepatocellular carcinoma [2].

Study Design:

  • Model: Male Sprague-Dawley rats (n=6 per group)
  • Groups: 7 treatment combinations including this compound, sorafenib, and combinations
  • Sample Collection: Blood at multiple time points for UPLC-MS/MS analysis
  • Mechanistic Assessment: RT-qPCR for mRNA expression of metabolic enzymes and transporters

Interaction Assessment Parameters:

  • PK Parameters: AUC0-t, AUC0-∞, Cmax, CLz/F, Vz/F
  • Mechanistic Targets: Ugt2b7 (intestinal), Oatp1b2 (hepatic), P-gp (liver/intestine)

Key Findings:

  • Sorafenib increases AUC of this compound and decreases CLz/F
  • This compound inhibits Oatp1b2 and P-gp expression
  • Dosing regimen adjustments may be needed in combination therapy

Formulation Comparison Protocol

Objective: Compare pharmacokinetic parameters of novel this compound L-proline cocrystal formulation (CKD-370) with conventional this compound [7].

Study Design:

  • Randomized, open-label, crossover studies in healthy subjects
  • Single-dose administration of both formulations
  • Comprehensive blood sampling for PK profiling

Population PK Model:

  • Two-compartment combined transit compartment model with first-order absorption
  • Body weight as significant covariate on CL and V2
  • Evaluation of IIV and IOV on key parameters

Bioequivalence Assessment:

  • Comparison of Cmax, AUC0-t, AUC0-∞
  • 90% CI for geometric mean ratios within 80-125% range

Data Analysis and Interpretation

Exposure-Response Modeling for Efficacy Endpoints

HbA1c Reduction Model:

  • Turnover model with disease progression
  • AUCss inhibiting HbA1c synthesis through inhibitory Emax relationship
  • Pediatric patients show greater placebo-adjusted HbA1c decrease than adults (-0.699% vs. -0.528%) [3]

Urinary Glucose Excretion Model:

  • Direct relationship between this compound exposure and 24-hour UGE
  • Typical increases of 53-87 g/24h across 5-25 mg dose range [6]
  • Similar exposure-response relationships in adults and pediatric populations after covariate adjustment
Statistical Analysis Plan

Primary PK Parameters:

  • Non-compartmental analysis for AUC, Cmax, Tmax, t½
  • Population analysis for parameter variability and covariate effects

Model Evaluation Techniques:

  • Goodness-of-fit plots (observed vs predicted, residuals)
  • Visual predictive checks
  • Bootstrap validation
  • Prediction error assessment

Conclusion and Applications

The comprehensive pharmacokinetic protocols outlined provide robust methodologies for characterizing this compound's pharmacokinetic profile across diverse populations and clinical scenarios. The Bayesian estimation framework enables effective PK characterization with limited sampling, particularly valuable in pediatric studies [3]. The developed LC-MS/MS method offers sensitive and specific quantification suitable for regulatory submissions, while the population PK approach facilitates understanding of covariate effects and dose individualization.

These protocols support the established dosing regimen of 10 mg and 25 mg once daily for both adult and pediatric patients aged 10-17 years, confirmed through extensive exposure-response modeling and clinical validation [3] [6]. The methodologies described serve as a template for future pharmacokinetic studies of SGLT2 inhibitors and similar antidiabetic agents.

References

empagliflozin in chronic kidney disease treatment protocol

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Evidence and Outcomes

Empagliflozin has demonstrated significant cardiorenal protective effects in patients with CKD, supported by robust clinical trial evidence.

Key Efficacy Data from Clinical Trials

Table 1: Primary Outcomes from the EMPA-KIDNEY Trial [1] [2]

Outcome Measure This compound Group (n=3,304) Placebo Group (n=3,305) Hazard Ratio (95% CI) P-value
Composite of kidney disease progression or CV death 13.1% 16.9% 0.72 (0.64-0.82) <0.001
All-cause hospitalization - - 0.86 (0.78-0.95) 0.003
Hospitalization for heart failure or CV death 4.0% 4.6% Not significant >0.05
All-cause mortality 4.5% 5.1% Not significant >0.05

Table 2: Long-Term Outcomes After 2-Year Post-Trial Follow-up [3] [2]

Outcome Measure This compound Group Placebo Group Hazard Ratio (95% CI)
Primary composite outcome 26.2% 30.3% 0.79 (0.72-0.87)
Kidney disease progression 23.5% 27.1% 0.79 (0.72-0.87)
End-stage kidney disease 9.0% 11.3% 0.74 (0.64-0.87)
Cardiovascular death 3.8% 4.9% 0.75 (0.59-0.95)
All-cause mortality 9.1% 10.2% 0.86 (0.74-1.01)
Comparative Cost-Effectiveness Analysis

Table 3: Cost-Needed-to-Treat (CNT) Analysis for SGLT2 Inhibitors in CKD [4]

Parameter Dapagliflozin This compound
Annualized NNT (overall) 42 (CI: 34-59) 42 (CI: 33-66)
CNT for primary event prevention $201,911 (CI: $163,452-$283,636) $209,664 (CI: $164,736-$329,472)
CNT in diabetic patients $201,911 (CI: $153,837-$346,133) $134,784 (CI: $109,824-$214,656)
CNT in non-diabetic patients $197,103 (CI: $149,029-$346,133) $394,368 (CI: $219,648-$7,093,632)
CNT for CKD progression $427,858 (CI: $307,673-$855,717) $224,640 (CI: $169,728-$344,448)
CNT for cardiovascular death $1,634,515 (CI: $740,339-∞) $2,990,208 (CI: $1,193,088-∞)

Patient Selection Criteria

Inclusion Criteria [1] [2]
  • Adults ≥18 years with chronic kidney disease
  • eGFR criteria: 20 to <45 mL/min/1.73 m² (any albuminuria level) OR eGFR 45 to <90 mL/min/1.73 m² with urinary albumin-to-creatinine ratio (UACR) ≥200 mg/g
  • Stable RAS inhibition: Patients should be on clinically appropriate doses of ACE inhibitors or ARBs unless not tolerated or contraindicated
  • Broad CKD population: Includes patients with or without diabetes and with or without cardiovascular disease
Exclusion Criteria [2]
  • Current use of SGLT2 or SGLT1/2 inhibitors
  • Type 2 diabetes with atherosclerotic cardiovascular disease and eGFR >60 mL/min/1.73 m²
  • Combined ACEi and ARB treatment
  • Advanced kidney replacement needs: Maintenance dialysis, functioning kidney transplant, or scheduled living donor transplant
  • Polycystic kidney disease
  • Symptomatic hypotension or systolic BP <90 mmHg at screening
  • Liver impairment: ALT or AST >3× upper limit of normal
  • Contraindications: Hypersensitivity to this compound or other SGLT2 inhibitors

Dosing and Administration Protocol

Standard Dosing Regimen [5] [6]
  • Initial and maintenance dose: 10 mg orally once daily in the morning
  • Administration: With or without food
  • Missed dose: Take as soon as remembered; do not double the next dose
  • Special populations: No dosage adjustment required for hepatic impairment or age
Renal Function Considerations [5] [6]
  • eGFR ≥20 mL/min/1.73 m²: No dosage adjustment required for CKD indication
  • eGFR <20 mL/min/1.73 m²: Not studied; use clinical judgment
  • Glycemic control in T2DM: Not recommended for eGFR <30 mL/min/1.73 m²
Surgical Protocol [5] [6]
  • Withhold this compound for at least 3 days prior to major surgery or procedures with prolonged fasting
  • Resume treatment once patient is clinically stable and has resumed oral intake

Safety Monitoring and Management

Baseline Assessment [5] [6]
  • Renal function: eGFR and UACR
  • Volume status: Assess and correct volume depletion if present
  • Comorbidities: Evaluate for heart failure, diabetes, cardiovascular disease
  • Concomitant medications: Review for potential interactions
Monitoring During Therapy [6]
  • Infections: Monitor for urinary tract and genital mycotic infections
  • Metabolic parameters: Volume status, hypoglycemia (especially with insulin/secretagogues), ketoacidosis in predisposed patients
  • Renal function: Periodic assessment of eGFR
  • Foot examinations: Regular inspection for infection or ulceration
Drug Interaction Management [5]
  • Diuretics: Increased potential for volume depletion - monitor closely
  • Insulin and insulin secretagogues: Reduce doses to avoid hypoglycemia
  • Medications affecting renal function: Increased monitoring recommended

Combination Therapy Evidence

Finerenone-Empagliflozin Combination [7]

The CONFIDENCE trial demonstrated enhanced efficacy with initial combination therapy:

  • Study design: Randomized, double-blind trial in CKD and T2D patients
  • Population: eGFR 30-90 mL/min/1.73 m², UACR 100-5000 mg/g on RAS inhibition
  • Results: Combination therapy showed 29% greater UACR reduction vs finerenone alone and 32% greater reduction vs this compound alone at 180 days
  • Safety: No unexpected adverse events; low rates of discontinuation due to hypotension, acute kidney injury, or hyperkalemia

Experimental Protocols for Research Applications

Clinical Trial Endpoint Assessment

G Start Patient Population: CKD with eGFR 20-<90 mL/min/1.73m² + UACR ≥200 mg/g Screening Screening & Randomization Start->Screening Allocation 1:1 Allocation Screening->Allocation Group1 This compound 10 mg/day Allocation->Group1 Group2 Matching Placebo Allocation->Group2 FollowUp Median Follow-up: 2.0 years Group1->FollowUp Group2->FollowUp PrimaryEP Primary Endpoint Assessment FollowUp->PrimaryEP Composite Composite Outcome: • Kidney disease progression • Cardiovascular death PrimaryEP->Composite

Diagram 1: EMPA-KIDNEY Trial Design Workflow

Long-Term Follow-up Methodology

G ActiveTrial Active Trial Period (Median 2.0 years) Double-blind treatment Transition Study Drug Discontinued Blinding Maintained ActiveTrial->Transition PostTrial Post-Trial Observation (Median 2.0 years) Transition->PostTrial OpenLabel Open-label SGLT2i Permitted (43% this compound vs 40% placebo group) PostTrial->OpenLabel DataColl Data Collection: • Medical record review • Registry data • Participant contact OpenLabel->DataColl OutcomeAssess Outcome Assessment: • Kidney disease progression • Cardiovascular death • All-cause mortality DataColl->OutcomeAssess

Diagram 2: Long-Term Follow-up Study Design

Mechanism of Action and Clinical Implications

This compound demonstrates persistent benefits beyond the treatment period, suggesting effects on fundamental disease pathways. The legacy effect observed in the post-trial period, where benefits continued for up to 12 months after discontinuation, indicates potential disease-modifying properties beyond hemodynamic effects [3] [2].

The combination of this compound with finerenone demonstrates synergistic effects, supporting complementary mechanisms of action targeting different pathways in CKD progression [7].

Conclusion and Future Directions

This compound represents a fundamental component of contemporary CKD management, with demonstrated efficacy across a broad range of patients regardless of diabetes status. The 10 mg daily dose provides optimal risk-benefit profile for CKD indications, with particular value observed in diabetic patients for preventing composite renal and cardiovascular events [4].

Future research directions include elucidating the molecular mechanisms underlying the legacy effect, optimizing combination therapies with mineralocorticoid receptor antagonists, and exploring applications in specific CKD subpopulations.

References

Application Notes and Protocols: Empagliflozin for SIAD Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

The Syndrome of Inappropriate Antidiuresis (SIAD) is the most common cause of hypotonic hyponatremia and is associated with significant morbidity and mortality. Existing treatments, such as fluid restriction, urea, and vasopressin receptor antagonists (vaptans), often have limitations including poor efficacy, tolerability, or risk of overcorrection. Empagliflozin, a potent and selective sodium-glucose cotransporter-2 (SGLT2) inhibitor, offers a novel therapeutic strategy by harnessing a unique mechanism of action.

SGLT2 is a high-capacity, low-affinity glucose transporter located in the first segment of the proximal convoluted tubule, responsible for reabsorbing approximately 90% of filtered glucose [1] [2]. By inhibiting SGLT2, this compound induces pronounced glycosuria, which leads to osmotic diuresis and a net increase in renal electrolyte-free water excretion [1] [3] [2]. This aquaretic effect is central to its efficacy in SIAD. Unlike loop diuretics, the diuresis promoted by SGLT2 inhibition results in proportionaly less sodium loss [4].

Notably, studies indicate that the efficacy of this compound in SIAD is not blunted by a compensatory rise in arginine vasopressin (AVP). Research shows that while this compound treatment leads to a significant increase in copeptin (a surrogate marker for AVP), the drug's hyponatremia-correcting effect remains potent, possibly due to its downstream effects on reducing the expression of aquaporin-2 and epithelial sodium channels (ENaC) [1] [2]. The following diagram illustrates the core mechanism.

G SGLT2_Inhibition SGLT2 Inhibition in Proximal Tubule Glycosuria Marked Glycosuria SGLT2_Inhibition->Glycosuria Osmotic_Diuresis Osmotic Diuresis Glycosuria->Osmotic_Diuresis Electrolyte_Free_Water_Excretion ↑ Electrolyte-Free Water Excretion Osmotic_Diuresis->Electrolyte_Free_Water_Excretion AQP2_Reduction ↓ Aquaporin-2 Expression Osmotic_Diuresis->AQP2_Reduction ENaC_Reduction ↓ ENaC Activity Osmotic_Diuresis->ENaC_Reduction Serum_Sodium_Increase Correction of Hyponatremia Electrolyte_Free_Water_Excretion->Serum_Sodium_Increase Compensatory_AVP Compensatory ↑ AVP (Does not blunt efficacy) Electrolyte_Free_Water_Excretion->Compensatory_AVP

Diagram 1: Mechanism of this compound Action in SIAD. SGLT2 inhibition promotes glycosuria and osmotic diuresis, enhancing electrolyte-free water excretion and correcting hyponatremia. Downstream effects on water and sodium channels may contribute to efficacy despite a rise in AVP [1] [2].

Summary of Clinical Evidence and Quantitative Data

The therapeutic potential of this compound in SIAD is supported by a growing body of clinical evidence, including randomized controlled trials (RCTs) and case reports. The key findings from pivotal studies are summarized in the table below.

Table 1: Summary of Key Clinical Trials on this compound for SIAD

Trial Design & Population Intervention & Comparator Key Efficacy Results (Serum Sodium) Safety and Other Outcomes

| Inpatient RCT [3] N=87 hospitalized patients with SIAD (Na <130 mmol/L) | This compound 25 mg vs. Placebo once daily for 4 days, plus fluid restriction <1000 mL/day | Median increase from baseline:This compound: +10 mmol/L • Placebo: +7 mmol/L (P=0.04) Increase over time: • 24h: +4 vs +3 mmol/L • 48h: +8 vs +5 mmol/L [3] | • Well tolerated; no hypoglycemia or hypotension. • 2/43 (4.6%) had overly rapid correction. • 4/43 (9.3%) had transient renal function decrease [3]. | | Outpatient RCT (Crossover) [5] [6] N=14 outpatients with chronic SIAD (median Na 131 mmol/L) | This compound 25 mg vs. Placebo for 4 weeks, plus fluid limitation ~1500 mL/day | Median increase with this compound vs. Placebo:+4.1 mmol/L (95% CI: 1.7 to 6.5; P=0.004)36% of patients reached normonatremia vs. 14% with placebo [5] [6]. | • Well tolerated; no serious adverse events. • Improvement in neurocognitive function (MoCA score +1.16 points) [5]. | | Case Report (Refractory SIAD) [4] N=1, 67-year-old male | This compound monotherapy after failure of fluid restriction, furosemide, NaCl, and urea. | Serum sodium normalized and remained stable on this compound monotherapy after tapering off other agents [4]. | • No adverse effects reported. • Demonstrated feasibility of long-term monotherapy. | | Case Report (SIADH pre-surgery) [7] N=1, 78-year-old male | This compound added to fluid restriction for persistent hyponatremia. | Serum sodium normalized (134 mmol/L) within 3 weeks, enabling successful elective surgery [7]. | • No complications reported. • Highlights utility in a clinical management scenario. |

Furthermore, secondary analyses of the RCTs suggest that this compound-induced correction of hyponatremia has a positive impact on bone metabolism, evidenced by a statistically significant increase in a marker of bone formation (P1NP) without a significant effect on bone resorption (CTX) [1] [2].

Detailed Experimental Protocols

For researchers aiming to validate or build upon these findings, the following detailed protocols are adapted from the pivotal clinical trials.

Protocol for Inpatient Management of Acute SIAD

This protocol is designed for a controlled hospital setting to assess short-term efficacy and safety [3].

  • 1. Study Design: Prospective, double-blind, randomized, placebo-controlled, parallel-group trial.
  • 2. Participant Eligibility:
    • Inclusion Criteria: Adult patients (≥18 years) hospitalized with SIAD-induced hyponatremia (plasma sodium <130 mmol/L). Diagnosis of SIAD must be confirmed based on standard criteria: clinical euvolemia, plasma osmolality <275 mOsm/kg, urine osmolality >100 mOsm/kg, and urine sodium >30 mmol/L, with exclusion of hypothyroidism and adrenal insufficiency.
    • Exclusion Criteria: Severe symptomatic hyponatremia requiring immediate hypertonic saline; renal impairment (eGFR <45 mL/min/1.73m²); type 1 diabetes; hypotension (SBP <90 mmHg); and concurrent use of urea, lithium, or other SGLT2 inhibitors.
  • 3. Randomization & Intervention:
    • Randomize eligible patients in a 1:1 ratio to receive either This compound 25 mg or a matching placebo once daily for 4 days.
    • All patients should concurrently be placed on a fluid restriction of <1000 mL/24 hours.
  • 4. Concomitant Medications: Treatment of underlying conditions is at the physician's discretion. Avoid other therapies specifically for hyponatremia (e.g., vaptans, urea) during the study period.
  • 5. Assessments and Monitoring:
    • Primary Endpoint: Absolute change in plasma sodium concentration from baseline (Day 0) to Day 4.
    • Blood & Urine Sampling:
      • Baseline (Day 0): Plasma sodium, glucose, osmolality, urea, uric acid, creatinine. Urine sodium, osmolality, and glucose.
      • Daily (Days 1-4): Repeat plasma sodium and glucose measurements.
      • Safety Monitoring: Check plasma sodium at 12 and 36 hours after the first dose to monitor for overly rapid correction (>12 mmol/L/24h or >18 mmol/L/48h).
      • Day 4 & Discharge: Repeat full blood and urine panels.
    • Clinical Parameters: Daily assessment of wellbeing, thirst, headache, nausea, and vertigo. Monitor for adverse events (e.g., volume depletion, signs of UTI or genital infection).

The workflow for implementing this protocol is outlined below.

G Screen Screen Hospitalized Patients (Plasma Na+ <130 mmol/L, Confirm SIAD Criteria) Randomize Randomize 1:1 Screen->Randomize Intervention Administer Once Daily for 4 Days: • this compound 25 mg OR • Placebo Randomize->Intervention Fluid_Restrict Apply Fluid Restriction (<1000 mL/day) Intervention->Fluid_Restrict Assess Perform Assessments Fluid_Restrict->Assess Monitor Safety Monitoring Fluid_Restrict->Monitor Blood_Urine Blood & Urine Labs: - Na+, Osmolality, Glucose - Urea, Uric Acid, Creatinine Assess->Blood_Urine Clinical Clinical Symptoms: Wellbeing, Thirst, Headache Assess->Clinical Na_Overcorrection Check Na+ at 12h & 36h for Overly Rapid Correction Monitor->Na_Overcorrection AEs Record Adverse Events (Volume depletion, UTI) Monitor->AEs

Diagram 2: Inpatient Clinical Trial Workflow. Protocol for a 4-day intervention assessing this compound's efficacy and safety in hospitalized patients with SIAD [3].

Protocol for Outpatient Management of Chronic SIAD

This protocol is tailored for long-term management of stable outpatients, using a crossover design to enhance statistical power [5].

  • 1. Study Design: Randomized, double-blind, placebo-controlled, crossover trial.
  • 2. Participant Eligibility:
    • Inclusion Criteria: Adults (≥18 years) with chronic, stable SIAD-induced hyponatremia (serum sodium <135 mmol/L). Diagnosis confirmed as per inpatient protocol.
    • Exclusion Criteria: Acute or transient hyponatremia; renal insufficiency (eGFR <45 mL/min/1.73m²); heart failure; liver cirrhosis; type 1 diabetes; use of contraindicated medications (urea, SGLT2 inhibitors).
  • 3. Intervention & Washout:
    • Participants are randomized to one of two sequences:
      • This compound 25 mg daily for 4 weeks → Washout → Placebo daily for 4 weeks.
      • Placebo daily for 4 weeks → Washout → This compound 25 mg daily for 4 weeks.
    • A washout period of at least 2 weeks is mandated between treatment phases.
    • All patients are advised to maintain a fluid intake of ≤1500 mL/day throughout the study and record daily intake.
  • 4. Assessments:
    • Primary Endpoint: Difference in serum sodium levels after 4 weeks of this compound treatment compared to 4 weeks of placebo.
    • Schedule:
      • Baseline & Weekly: Blood and urine samples for sodium, osmolality, glucose, etc.
      • End of each 4-week phase: Comprehensive assessment including:
        • Neurocognitive Testing: Montreal Cognitive Assessment (MoCA).
        • Quality of Life: EQ-5D-5L questionnaire.
        • Gait and Mobility Analysis: Using an electronic walkway system (e.g., GAITRite).
        • Grip Strength: Measured with a hand dynamometer.
    • Follow-up: A final visit 30 days after completion of the second treatment phase.

Safety and Tolerability Profile

In clinical trials specifically investigating SIAD, this compound has demonstrated a favorable safety and tolerability profile [3] [5].

  • General Safety: No events of hypoglycemia or hypotension were reported in the major SIAD trials, which is consistent with its insulin-independent mechanism [3] [5]. The overall frequency of adverse events was similar to placebo.
  • Risks of Overcorrection and Renal Impairment:
    • In the inpatient trial, overly rapid correction of sodium occurred in 4.6% (2/43) of patients, and a transient decrease in renal function was observed in 9.3% (4/43) [3]. This underscores the need for close inpatient monitoring, especially during the first 48 hours.
    • No such events were reported in the outpatient trial with chronic SIAD [5].
  • Known Class Effects: Based on its use in diabetes and heart failure, this compound carries a known increased risk of genital mycotic infections and, to a lesser extent, urinary tract infections due to glycosuria [8] [9]. Although not frequently reported in the SIAD trials, this should be considered, particularly in susceptible individuals.
  • Drug Interactions and Contraindications:
    • Diuretics: Coadministration with loop or thiazide diuretics may have additive effects on urine volume and frequency, potentially enhancing the risk of volume depletion. Use with caution and monitor for signs of dehydration [9].
    • Renal Impairment: The glucose-lowering efficacy of this compound decreases with worsening renal function. It is not recommended for glycemic control in patients with an eGFR <30 mL/min/1.73m². However, for cardiorenal indications in heart failure and CKD, it is approved for use with an eGFR as low as 20 mL/min/1.73m² [9]. Use in SIAD patients with significant renal impairment requires careful benefit-risk assessment.

Conclusion and Future Directions

This compound represents a mechanistically novel, effective, and well-tolerated oral therapy for both acute and chronic SIAD. Its ability to promote electrolyte-free water excretion via osmotic diuresis directly counteracts the pathophysiological process of SIAD. Clinical evidence consistently shows a significant increase in serum sodium levels, with the potential to improve patient-centered outcomes like neurocognitive function and enable important clinical procedures.

For drug development professionals and researchers, the key areas for future investigation include:

  • Larger-scale, long-term Phase 3 trials to firmly establish its place in therapy and refine safety profiles.
  • Exploration of its effects in other forms of hyponatremia, such as hypervolemic hyponatremia due to heart failure (preliminary data is currently lacking) [1] [2].
  • Further study of its pleiotropic effects, including the observed positive impact on bone metabolism.

The provided protocols offer a robust foundation for conducting further preclinical and clinical studies to advance this promising therapeutic application.

References

empagliflozin stability indicating assay methods

Author: Smolecule Technical Support Team. Date: February 2026

Method Overviews at a Glance

The table below compares two stability-indicating LC methods for the determination of Empagliflozin:

Feature Gradient LC Method for this compound & Impurities [1] Isocratic HPLC-DAD Method for this compound [2]
Analytical Technique Stability-indicating Liquid Chromatography (LC) Stability-indicating RP-HPLC with DAD detection
Primary Objective Quantification of this compound and two synthetic impurities; in silico toxicity assessment of impurities. Rapid estimation of this compound in pure form and tablet dosage forms.
Chromatographic Column Spherisorb RP-18 (150 x 4.6 mm, 5 µm) Poroshell 120 EC-C18 (4.6 x 100 mm, 4 µm)
Mobile Phase Gradient: Acetonitrile and formic acid (pH 4.0) Isocratic: Methanol / Acetonitrile / 0.1% OPA (75:20:5)
Flow Rate 1.2 mL/min 1.0 mL/min
Detection PDA Detector DAD at 222.0 nm
Runtime 15.00 min 10.00 min
Retention Time (this compound) Information not explicitly stated in abstract. 2.54 min [2]
Linearity Range (this compound) 80 - 140 ng/mL 10 - 50 µg/mL [2]
Correlation Coefficient (R²) > 0.999 0.9990 [2]

| LOD/LOQ (for this compound) | LOD: 35 ng/mL (Imp A), 15 ng/mL (Imp B) LOQ: 115 ng/mL (Imp A), 35 ng/mL (Imp B) | LOD: 0.05 µg/mL LOQ: 0.1 µg/mL [2] |


Detailed Experimental Protocols

Protocol 1: Gradient LC Method for this compound and its Impurities

This method is optimized for separating and quantifying this compound and two closely related synthetic impurities [1].

  • Materials & Reagents: this compound reference standard, impurity standards (A and B), HPLC-grade acetonitrile, formic acid, and purified water. Adjust pH to 4.0 using a pH meter.
  • Mobile Phase Preparation: Prepare a gradient mixture of acetonitrile (organic phase) and formic acid in water, pH 4.0 (aqueous phase). Filter through a 0.45 µm membrane filter and degas.
  • Standard & Sample Preparation:
    • Stock Solution: Dissolve an accurately weighed quantity of this compound and impurities in a suitable solvent to obtain a primary stock solution.
    • Working Standard Solutions: Dilute the stock solution with the initial mobile phase composition to achieve concentrations within the linearity range (80-140 ng/mL for this compound; 115-1150 ng/mL and 35-350 ng/mL for impurities A and B, respectively).
    • Sample Solution: For tablets, extract powder equivalent to the label claim of this compound into the solvent, filter, and dilute to the target concentration.
  • Chromatographic Procedure:
    • Set the column temperature to ambient.
    • Use a gradient program: start at 51% acetonitrile, increase linearly to 100% until 11.00 min, hold, then return to the initial 51% acetonitrile from 11.01 to 15.00 min for column re-equilibration.
    • Inject the prepared solutions and record the chromatograms.
  • Forced Degradation (Stress Studies): Subject the drug substance to stress conditions including acid hydrolysis (e.g., 0.1-1 M HCl), base hydrolysis (e.g., 0.1-1 M NaOH), oxidative degradation (e.g., hydrogen peroxide), thermal, and photolytic conditions [2]. Analyze stressed samples to demonstrate the method's stability-indicating power by showing separation of degradation products from the main peak.
Protocol 2: Isocratic HPLC-DAD Method for this compound Tablets

This method is designed for quick and economical quality control of this compound in pharmaceutical formulations [2].

  • Materials & Reagents: this compound reference standard, HPLC-grade methanol, acetonitrile, and ortho-phosphoric acid (OPA). Film-coated this compound tablets (10 mg or 25 mg).
  • Mobile Phase Preparation: Prepare a mixture of Methanol, Acetonitrile, and 0.1% Ortho-Phosphoric Acid (OPA) in the ratio 75:20:5 v/v. Filter and degas.
  • Standard & Sample Preparation:
    • Stock Solution: Accurately weigh and dissolve 100 mg of this compound in 100 mL of methanol to obtain a 1000 µg/mL stock solution.
    • Working Standard Solutions: Dilute the stock solution with methanol to prepare concentrations between 10-50 µg/mL for the calibration curve.
    • Sample Solution from Tablets: Weigh and powder tablets. Transfer powder equivalent to 10 mg of this compound to a 100 mL volumetric flask, add about 50 mL methanol, sonicate, dilute to volume with methanol, and mix. Filter this solution, then further dilute filtrate to obtain a final concentration of ~10 µg/mL.
  • Chromatographic Procedure:
    • Maintain the column at ambient temperature.
    • Use an isocratic elution with the prepared mobile phase at a flow rate of 1.0 mL/min.
    • Monitor the eluent at 222.0 nm.
    • Inject 20 µL of the standard and sample solutions.
  • Method Validation: The method is validated per ICH guidelines Q2(R1). Parameters include linearity, accuracy (recovery studies at 80%, 100%, 120%), precision (repeatability and inter-day/intra-day with %RSD < 2%), robustness (deliberate changes in flow rate, temperature, wavelength), LOD, and LOQ [2].

Experimental Workflow and Degradation Pathways

The following diagrams, generated using Graphviz, illustrate the logical workflow for method development and the pathways for forced degradation studies.

Workflow for this compound Stability Method Development

Start Start Method Development Column Select HPLC Column ( e.g., C18, 100-150mm ) Start->Column MP_Opt Mobile Phase Optimization ( Gradient vs Isocratic ) Column->MP_Opt Detector Set Detection Wavelength ( e.g., 222 nm ) MP_Opt->Detector Validate Method Validation ( ICH Q2(R1) ) Detector->Validate Stress Forced Degradation Studies Validate->Stress End Application: Drug/Formulation Analysis Stress->End

This compound Forced Degradation Pathways

API This compound API Acid Acidic Hydrolysis ( e.g., 0.1M HCl ) API->Acid Stress Condition Base Basic Hydrolysis ( e.g., 0.1M NaOH ) API->Base Stress Condition Oxid Oxidative Degradation ( e.g., H₂O₂ ) API->Oxid Stress Condition Photo Photolytic Degradation API->Photo Stress Condition Thermal Thermal Degradation API->Thermal Stress Condition Deg Degradation Products Acid->Deg Base->Deg Oxid->Deg Photo->Deg Thermal->Deg


Key Application Notes

  • Method Selection Guide: For impurity profiling and detailed degradation studies, the Gradient LC Method is more appropriate due to its superior separation capability for impurities and degradation products [1]. For rapid and economical routine quality control of tablets in a industrial setting, the Isocratic HPLC-DAD Method is highly suitable, offering a short runtime and reduced solvent consumption [2].
  • Critical Method Parameters: The pH of the mobile phase in the gradient method is a critical factor for peak shape and separation efficiency. For the isocratic method, the proportion of organic modifier is vital for achieving the desired retention time and resolution.
  • Safety and Toxicity Note: In silico toxicity prediction for the two synthetic impurities studied in the gradient LC method suggested that they do not present any toxicity risk, which is favorable for drug safety [1].

References

Comprehensive Application Notes and Protocols for Empagliflozin Drug Interaction Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Empagliflozin and Drug Interaction Assessment

This compound represents a groundbreaking class of sodium-glucose cotransporter 2 (SGLT2) inhibitors originally developed for managing type 2 diabetes mellitus (T2DM). Its unique insulin-independent mechanism involves inhibiting glucose reabsorption in the renal proximal tubules, promoting glucosuria and reducing hyperglycemia. Beyond its glycemic control benefits, this compound demonstrates significant cardiovascular and renal protective effects, leading to expanded clinical applications including heart failure with reduced and preserved ejection fraction (HFrEF/HFpEF) and chronic kidney disease (CKD). The complex metabolic profile of this compound, involving multiple UGT-mediated metabolism pathways and transport systems (P-gp, BCRP, OATP), creates significant potential for drug-drug interactions (DDIs) that must be thoroughly characterized during drug development.

The high prevalence of multimorbidity populations receiving this compound—particularly patients with T2DM, cardiovascular disease, and renal impairment—necessitates comprehensive DDI assessment to ensure therapeutic safety and efficacy. Polypharmacy is common in these populations, increasing the risk of clinically significant DDIs. This document provides detailed application notes and experimental protocols for evaluating this compound DDIs, incorporating both established methodologies and novel approaches informed by recent research findings and technological advances in the field of clinical pharmacology.

Study Design Principles for this compound DDI Investigations

Core Design Considerations
  • Mechanistic Basis: this compound is primarily metabolized by UGT isoforms (UGT1A3, UGT1A8, UGT1A9, and UGT2B7) and is a substrate for various transport proteins including P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and organic anion transporting polypeptides (OATP1B1/B3). DDI study designs must account for these multiple clearance pathways, particularly when investigating concomitant medications that inhibit or induce these enzymes and transporters. Study designs should incorporate relevant perpetrator drugs that specifically target these pathways, including strong UGT inhibitors, P-gp inhibitors, and OATP modulators.

  • Clinical Relevance: Given this compound's expanding indications, DDI studies must encompass populations beyond T2DM, including patients with heart failure, chronic kidney disease, and nondiabetic conditions. Recent research has demonstrated this compound's efficacy in nondiabetic populations, such as its ability to reduce urine relative supersaturation ratios for calcium phosphate and uric acid in nondiabetic kidney stone formers. DDI study designs should consider the potential impact of comorbidities on drug disposition and interaction magnitude.

  • Regulatory Alignment: DDI studies should follow current FDA and EMA guidelines, implementing a risk-based approach that prioritizes interactions with likely clinical impact. This includes evaluating this compound as both a victim drug (object of interaction) and perpetrator drug (cause of interaction), particularly given its potential to inhibit UGT1A1 and UGT1A9 at therapeutic concentrations.

Experimental Design Framework

Table 1: Key Elements of this compound DDI Study Designs

Design Element Recommended Approach Rationale & Considerations
Study Population Healthy volunteers (initial studies) or target patient populations Patient populations may provide more clinically relevant data due to disease-specific effects on drug metabolism
Sample Size Minimum n=12-16 participants per group Provides adequate power to detect clinically significant changes in exposure (≥20-25%)
Dosing Strategy Steady-state administration for both drugs (this compound 10-25 mg/day) Ensures maximal enzyme/transporter inhibition and clinical relevance
Sampling Duration 24-72 hour pharmacokinetic profiles Captures complete absorption, distribution, and elimination phases
Key Endpoints AUC0-∞, Cmax, Tmax, t1/2, CL/F, Vz/F Comprehensive characterization of exposure and disposition changes

Experimental Protocols for this compound DDI Assessment

In Vivo Pharmacokinetic Interaction Study

This protocol provides a methodology for assessing pharmacokinetic interactions between this compound and concomitant medications based on established clinical pharmacology research models.

  • Objective: To evaluate the effect of a perpetrator drug on the pharmacokinetics of this compound and vice versa.

  • Study Design: Randomized, balanced, crossover design with appropriate washout period (minimum 5 half-lives of both drugs) or parallel group design for drugs with extended half-lives. The protocol should include both single-dose and multiple-dose phases to assess potential time-dependent interactions.

  • Subjects and Eligibility: Healthy adults aged 18-55 years with normal renal function (eGFR ≥90 mL/min/1.73m²) or target patient populations depending on research question. Key exclusion criteria include hepatic impairment, gastrointestinal disorders affecting absorption, and concomitant medication use.

  • Dosing Protocol:

    • Reference phase: this compound 25 mg single dose or multiple doses to steady state
    • Test phase: this compound + perpetrator drug administered at clinically relevant doses
    • Control phase: Perpetrator drug alone (to assess reciprocal interaction)
  • Sample Collection: Serial blood samples (3-5 mL) collected in K2-EDTA tubes at pre-dose and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, 36, 48, and 72 hours post-dose. Immediate plasma separation via centrifugation (2000-2500 × g for 10-15 minutes at 4°C) and storage at -70°C until analysis.

  • Bioanalytical Methods: UPLC-MS/MS for quantitation of this compound and metabolites with validated methods meeting FDA bioanalytical method validation criteria. Lower limit of quantification should be approximately 1 ng/mL for this compound with appropriate calibration curves.

G cluster_1 Study Phase 1 cluster_2 Study Phase 2 Start Study Protocol Finalization Ethics Ethics Committee Approval Start->Ethics Screening Participant Screening & Enrollment Ethics->Screening Randomization Randomization Screening->Randomization P1_Dosing Treatment A Dosing Randomization->P1_Dosing P1_Sampling Serial Blood Sampling (24-72 hours) P1_Dosing->P1_Sampling P1_Washout Washout Period (≥5 half-lives) P1_Sampling->P1_Washout P2_Dosing Treatment B Dosing P1_Washout->P2_Dosing P2_Sampling Serial Blood Sampling (24-72 hours) P2_Dosing->P2_Sampling Bioanalysis Plasma Separation & UPLC-MS/MS Analysis P2_Sampling->Bioanalysis PK_Calculation PK Parameter Calculation AUC, Cmax, Tmax, t½ Bioanalysis->PK_Calculation Statistical_Analysis Statistical Analysis ANOVA, 90% CI for GMR PK_Calculation->Statistical_Analysis Interpretation Clinical Interpretation & Reporting Statistical_Analysis->Interpretation

Diagram 1: In vivo pharmacokinetic DDI study workflow

In Vitro Enzyme and Transporter Inhibition Assays

These protocols evaluate this compound's potential to inhibit key drug-metabolizing enzymes and transporters, identifying its perpetrator potential.

  • UGT Inhibition Assay:

    • System: Human liver microsomes (0.1-0.5 mg/mL) or recombinant UGT enzymes
    • Incubation Conditions: Tris-HCl buffer (50 mM, pH 7.4), MgCl₂ (5 mM), alamethicin (25 μg/mg protein), this compound (0.1-100 μM)
    • Probe Reactions:
      • UGT1A1: β-estradiol 3-glucuronidation
      • UGT1A3: chenodeoxycholic acid 24-acyl-glucuronidation
      • UGT1A9: propofol glucuronidation
      • UGT2B7: zidovudine glucuronidation
    • Analytical Method: LC-MS/MS quantification of glucuronide metabolites
    • Data Analysis: IC₅₀ determination using nonlinear regression
  • Transporter Inhibition Assay:

    • Systems: Cell lines overexpressing specific transporters (MDCK, HEK293) or membrane vesicles
    • Key Transporters: P-gp, BCRP, OATP1B1, OATP1B3, OAT1, OAT3, OCT2
    • Probe Substrates: Digoxin (P-gp), estrone-3-sulfate (BCRP), estradiol-17β-glucuronide (OATP1B1)
    • Incubation Conditions: Varying this compound concentrations (1-100 μM), appropriate buffers, 37°C
    • Uptake/Efflux Measurement: LC-MS/MS quantification of probe substrates
    • Data Analysis: IC₅₀ determination and classification of inhibition potential
Molecular Mechanism Elucidation Protocol

Advanced protocols for investigating this compound's molecular mechanisms of action and potential interactions, incorporating artificial intelligence approaches.

  • AI-Based Mechanism Elucidation:
    • Data Collection: Curate comprehensive database of this compound targets, HFpEF pathophysiological motifs, and differentially expressed genes/proteins from specialized databases
    • Network Construction: Implement artificial neural networks (ANN) and deep learning algorithms to model molecular effects
    • Validation: Confirm in silico predictions with in vivo measurements of key protein effectors (e.g., NOS2, NLPR3 inflammasome, TGF-β1) in relevant patient populations
    • Application: Identify primary molecular targets (e.g., NHE1 inhibition) and downstream effects on oxidative stress, inflammation, and fibrosis pathways

Data Analysis and Interpretation

Pharmacokinetic and Statistical Analysis
  • PK Parameter Calculation: Use noncompartmental analysis (WinNonlin or equivalent) to determine primary endpoints: AUC0-t, AUC0-∞, Cmax, Tmax, t1/2, CL/F, and Vz/F.

  • Statistical Analysis:

    • Analyze log-transformed AUC and Cmax using mixed-effects models
    • Calculate geometric mean ratios (GMR) with 90% confidence intervals
    • No interaction boundary: 80-125% for AUC and Cmax
    • Clinical significance evaluation even when statistical criteria are met
  • Population PK Modeling: Incorporate DDI data into population PK models to predict interaction magnitude in special populations (renal/hepatic impairment, elderly)

Pharmacodynamic Interaction Assessment

Table 2: Key Pharmacodynamic Endpoints for this compound DDI Studies

Endpoint Category Specific Measures Assessment Method Clinical Relevance
Glycemic Effects HbA1c, fasting glucose, postprandial glucose Standardized laboratory assays Impact on primary efficacy endpoint
Cardiovascular Effects Blood pressure, heart rate, cardiovascular biomarkers Office and ambulatory BP monitoring, NT-proBNP Cardiovascular safety assessment
Renal Effects eGFR, urine albumin-to-creatinine ratio, renal biomarkers Serum creatinine, urinalysis Renal safety and potential nephroprotection
Volume Status Body weight, hematocrit, plasma volume markers Clinical assessment, laboratory tests Diuretic effect and dehydration risk

Practical Applications and Case Examples

Empirical DDI Case Study: this compound with Tyrosine Kinase Inhibitors

Recent research has illuminated a clinically relevant interaction between this compound and tyrosine kinase inhibitors (TKIs) such as sorafenib:

  • Study Design: Seven-group parallel design in male Sprague-Dawley rats (n=6 per group) receiving sorafenib alone, this compound alone, or combination therapy with varied administration sequences.

  • Key Findings:

    • Sorafenib increased this compound exposure (AUC0-∞) and Cmax while decreasing apparent clearance (CLz/F) and volume of distribution (Vz/F)
    • This compound similarly increased sorafenib exposure and decreased clearance
    • Mechanistic Insight: RT-qPCR analysis revealed sorafenib decreased Ugt2b7 expression in intestinal tissue, while this compound inhibited Oatp1b2 expression in liver and P-gp expression in liver and intestines
  • Clinical Implications: These findings demonstrate bidirectional interactions between this compound and TKIs, potentially necessitating dose adjustments or enhanced monitoring when these medications are coadministered, particularly in oncology patients with comorbid diabetes or heart failure.

G cluster_transporters Transporter Effects cluster_enzymes Enzyme Effects This compound This compound Administration Pgp_Down ↓ P-gp Expression (Liver & Intestines) This compound->Pgp_Down Induces Oatp_Down ↓ OATP1B2 Expression (Liver) This compound->Oatp_Down Induces TKI Tyrosine Kinase Inhibitor (e.g., Sorafenib) UGT_Down ↓ UGT2B7 Expression (Intestine) TKI->UGT_Down Induces PK_Changes_T TKI PK Changes: ↑ AUC, ↑ Cmax, ↓ CLz/F Pgp_Down->PK_Changes_T Oatp_Down->PK_Changes_T PK_Changes_E This compound PK Changes: ↑ AUC, ↑ Cmax, ↓ CLz/F UGT_Down->PK_Changes_E Clinical_Implication Clinical Implications: Potential Need for Dose Adjustment & Enhanced Monitoring PK_Changes_E->Clinical_Implication PK_Changes_T->Clinical_Implication

Diagram 2: this compound-tyrosine kinase inhibitor interaction mechanisms

Emerging Research Applications
  • Nondiabetic Populations: Recent phase 2 trials demonstrate this compound's efficacy in nondiabetic kidney stone prevention, reducing urine relative supersaturation ratios for calcium phosphate (−36%) in calcium stone formers and uric acid (−30%) in uric acid stone formers. DDI studies in these populations require special consideration of altered baseline metabolism.

  • Cardiovascular Applications: Artificial intelligence approaches have elucidated that this compound's benefits in HFpEF are primarily mediated through NHE1 inhibition rather than SGLT2 inhibition, modulating oxidative stress, systemic inflammation, and myocardial extracellular matrix remodeling. DDI studies should consider interactions with cardiovascular medications that may augment or antagonize these effects.

  • Novel Formulations: With developing combination products including fixed-dose combinations with linagliptin and metformin, comprehensive DDI assessment must evaluate both individual components and potential interactions at the formulation level.

Summary

The comprehensive assessment of this compound drug interactions requires an integrated approach combining in vitro characterization, controlled clinical studies, and real-world evidence generation. As this compound's therapeutic applications expand beyond diabetes to encompass cardiovascular, renal, and metabolic conditions, understanding its interaction potential with commonly coadministered medications becomes increasingly critical for optimizing therapeutic outcomes and minimizing adverse effects.

empagliflozin stability under accelerated storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Empagliflozin API Stability: Key FAQs

Here are answers to frequently asked questions about the stability of this compound under accelerated storage conditions.

1. What are the ideal storage conditions for this compound API? this compound Active Pharmaceutical Ingredient (API) should be stored in airtight containers protected from light, moisture, and oxygen [1]. While cold chain logistics are not mandatory, long-term exposure to ambient humidity can degrade its potency [1].

The table below summarizes the key storage parameters:

Parameter Requirement
Moisture Control Desiccated environment [1]
Light Sensitivity Opaque or amber packaging [1]
Packaging Material HDPE or inert glass containers [1]

2. What is the shelf life of this compound under optimal conditions? Under sealed and optimal storage conditions, this compound API has a shelf life of up to 36 months (3 years) [1]. This is confirmed through real-time and accelerated stability studies conducted according to WHO-GMP and ICH-compliant protocols [1].

3. What stability data is available for formulated this compound tablets? A study on optimized immediate-release this compound (10 mg) tablets provides specific experimental data. The tablets were exposed to accelerated storage conditions of 40±2°C and 75±5% relative humidity (RH) for stability testing [2].

The shelf life for these tablet formulations under these conditions was computed to be in the range of 22 to 25 months [2]. This demonstrates the stability of the final drug product under stressful conditions.

4. How can I analyze this compound and its degradation products? Chromatographic techniques, particularly Liquid Chromatography coupled with Mass Spectrometry (LC-MS, UPLC-MS, or HPLC-HRMS), are the prevailing analytical tools for studying the stability of gliflozins like this compound [3]. These methods are excellent for separating, identifying, and quantifying the parent drug and its degradation products due to their high sensitivity, selectivity, and accuracy [3].

For a systematic approach to stability testing, you can follow this general workflow:

G Start Start Stability Study Condition Apply Accelerated Conditions (40°C ± 2°C / 75% RH ± 5%) Start->Condition Analyze Sample at Time Intervals Condition->Analyze Method UPLC-MS/HRMS Analysis Analyze->Method Identify Identify Degradation Products Method->Identify Profile Establish Degradation Profile Identify->Profile

Troubleshooting Guide

Here are some common stability-related issues and their potential solutions:

Issue Possible Cause Investigative & Corrective Actions
Unexpected potency loss Exposure to moisture or inadequate packaging [1]. Verify integrity of desiccant and container closure system. Check storage conditions (temperature and humidity logs).
Formation of degradation impurities Exposure to heat, light, or oxidative stress [3]. Conduct forced degradation studies. Use LC-MS/MS to identify impurity structures and their formation pathways [3].
Reduced shelf life of final formulation Suboptimal excipient compatibility or processing conditions [2]. Re-optimize formulation using statistical design (e.g., Response Surface Methodology) and re-run accelerated stability studies [2].

Key Takeaways for Researchers

  • Strict Environmental Control is Crucial: The primary factors affecting this compound stability are moisture, oxygen, and light. Ensuring proper packaging and controlled storage environments is the most effective way to maintain API quality [1].
  • Leverage Advanced Analytical Techniques: Using UPLC or HPLC coupled with high-resolution mass spectrometry is recommended for a precise understanding of the stability profile and degradation pathways [3].
  • Formulation Matters: The stability of the final drug product can differ from that of the pure API. Excipient selection and manufacturing processes significantly impact the shelf life, as shown by the tablet study [2].

References

Analytical Methods for Degradation Product Identification

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes a specific method for assaying empagliflozin and identifying its degradation products, as referenced in the search results.

Analytical Technique Primary Purpose Identified Degradation Product / Key Finding Method Details & Conditions Reference

| HPLC-UV with Q-TOF MS | Assay this compound tablets and identify major photoproduct | A dechlorination product was identified as the major photoproduct after exposure to UVC radiation [1]. | Column: Not specified in abstract. Mobile Phase: Methanol, Acetonitrile, Purified Water (60:5:35 v/v) Flow Rate: 1.0 mL/min [1]. | [1] |


Detailed Experimental Protocol: HPLC-UV Method

Here is a step-by-step guide for the HPLC-UV method used to force degradation and identify products [1].

  • Sample Preparation

    • Prepare this compound standard solutions and samples from tablets in a suitable solvent.
    • For forced degradation studies, subject these solutions to various stress conditions:
      • Acidic and Alkaline Hydrolysis: Use appropriate concentrations of HCl and NaOH.
      • Oxidative Degradation: Use an oxidizing agent like hydrogen peroxide.
      • Thermal Degradation: Expose solid drug and tablets to elevated temperatures.
      • Photolytic Degradation: Expose to UVC radiation (254 nm) and other light sources as per ICH guidelines.
      • Humidity: Expose to high-humidity conditions.
  • HPLC-UV Instrumental Setup

    • Instrument: Standard HPLC system with a UV detector.
    • Column: Use a column suitable for pharmaceutical analysis (the specific column used in the study was not detailed in the abstract).
    • Mobile Phase: Methanol:Acetonitrile:Purified Water in a ratio of 60:5:35 (v/v).
    • Flow Rate: 1.0 mL/min.
    • Detection: UV detection at a wavelength specific to this compound (the exact wavelength was not specified in the abstract).
    • Injection Volume: As per method suitability.
  • Degradation Product Identification

    • Isolation: Collect the fraction corresponding to the major degradation product observed in the HPLC chromatogram after UVC exposure.
    • High-Resolution Mass Spectrometry (HRMS): Analyze the isolated fraction using Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry.
    • Data Interpretation: The high-resolution mass data suggested that this compound undergoes decomposition via a dechlorination pathway [1].

The following diagram illustrates the logical workflow for this process:

G This compound Degradation Study Workflow Start Start Study SamplePrep Sample Preparation (this compound standard & tablets) Start->SamplePrep Stress Forced Degradation (Acid, Base, Oxidative, Thermal, Light) SamplePrep->Stress HPLC HPLC-UV Analysis Stress->HPLC Compare Compare Chromatograms with Untreated Sample HPLC->Compare DegradFound New Degradation Peaks Detected? Compare->DegradFound Isolate Isolate Degradation Product DegradFound->Isolate Yes End End DegradFound->End No HRMS Q-TOF MS Analysis Isolate->HRMS Identify Identify Structure (Dechlorination Product) HRMS->Identify Identify->End

This compound Degradation Study Workflow

Frequently Asked Questions (FAQs)

Q1: What is the most critical finding from recent forced degradation studies on this compound? A key finding is that this compound is unstable under UVC light, producing a major dechlorination product. In-silico analysis suggests this degradant may pose a high risk of genotoxicity and hepatotoxicity, making its monitoring crucial [1].

Q2: My HPLC method for this compound is not achieving good separation from its degradation products. What can I do? The cited study used a mobile phase of Methanol:Acetonitrile:Water (60:5:35, v/v), optimized via Central Composite Design. Fine-tuning the organic modifier ratio and exploring different C18 columns can enhance separation [1].

Q3: Besides HPLC, are there other validated methods for this compound analysis? Yes, UV-Spectrophotometric methods are available. One validated method uses methanol as a solvent, with maximum absorbance at 238.5 nm and demonstrated linearity between 2-10 μg/mL. While simpler, these methods may not separate degradation products as effectively as HPLC [2].

The diagram below outlines the analytical pathways available for this compound, placing the discussed methods in context:

G Analytical Pathways for this compound Start This compound Analysis Choice Analytical Goal? Start->Choice UV UV-Spectrophotometry Choice->UV Routine Quantification HPLC HPLC-UV Choice->HPLC Stability Testing MS LC-MS/MS or Q-TOF MS Choice->MS Structural ID UV_Use Use for routine assay in API and tablets UV->UV_Use HPLC_Use Use for stability-indicating methods and forced degradation HPLC->HPLC_Use MS_Use Use for definitive identification of degradants MS->MS_Use

Analytical Pathways for this compound

References

empagliflozin grapefruit juice interaction management

Author: Smolecule Technical Support Team. Date: February 2026

Research Findings at a Glance

The table below summarizes the key pharmacokinetic changes observed in a 2024 preclinical study [1] [2] [3].

Experimental Group Cmax (ng/mL) AUC (ng × h/mL) Tmax (h)
Group A: Empagliflozin alone (healthy rats) 730 9,264.6 2
Group B: this compound + Grapefruit (healthy rats) 1,907 10,290.75 1
Group C: this compound + Grapefruit (diabetic rats) 2,936 18,657 2

Detailed Experimental Methodology

The following provides the technical protocols and context from the key study, "The Validation and Determination of this compound Concentration in the Presence of Grapefruit Juice Using HPLC for Pharmacokinetic Applications" (2024) [1] [2] [3].

  • Animal Model and Study Design: The study used four groups of rats (n=10 per group). Group A (healthy control) received this compound alone (0.16 mg/kg). Group B (healthy) and Group C (diabetes-induced) received the same this compound dose but with grapefruit juice co-administration. Group D was a healthy, negative control that received no medication. The rats in Groups B and C were given grapefruit juice instead of water for seven days prior to this compound dosing to simulate a significant interaction [1].
  • Bioanalytical Method (HPLC): A simple, accurate, and validated High-Performance Liquid Chromatography (HPLC) method was developed for determining this compound levels in rat plasma [1].
    • Chromatographic Conditions:
      • Column: C18 (Hypersil-Silica, 250 mm × 4.6 mm, 5 µm)
      • Mobile Phase: 1 mL triethylamine (pH 3.5) with acetonitrile and potassium dihydrophosphate buffer (50:50 v/v)
      • Flow Rate: 0.75 mL/min
      • Detection Wavelength: 230 nm
      • Injection Volume: 20 µL
      • Temperature: 25°C (both column and auto-sampler)
    • Retention Times: Under these conditions, the internal standard (metformin) eluted at 2.4 minutes and this compound at 3.7 minutes [1].
  • Proposed Mechanism of Interaction: The study concludes that the elevated plasma levels of this compound are likely due to grapefruit juice inhibiting drug-metabolizing enzymes. The researchers attribute this primarily to the inhibition of the uridine enzyme by bioactive compounds in grapefruit like hesperidin, naringin, and flavonoid [1] [2]. This proposed mechanism differs from the well-documented CYP3A4 inhibition by furanocoumarins but underscores the complex nature of food-drug interactions [4].

grapefruit_empagliflozin_interaction Grapefruit_Juice Grapefruit_Juice Bioactive_Compounds Bioactive_Compounds Grapefruit_Juice->Bioactive_Compounds Contains Enzyme_Inhibition Enzyme_Inhibition Bioactive_Compounds->Enzyme_Inhibition e.g., Hesperidin, Naringin Increased_Plasma_Levels Increased_Plasma_Levels Enzyme_Inhibition->Increased_Plasma_Levels Leads to This compound This compound This compound->Increased_Plasma_Levels Reduced Metabolism of

Frequently Asked Questions for a Technical Support Context

  • Q1: The general guidance for my institution says SGLT2 inhibitors like this compound do not interact with grapefruit. Why does this new research suggest otherwise?

    • A1: You are correct that some public-facing medical resources state that SGLT2 inhibitors are safe with grapefruit, as they are not metabolized by CYP3A4 [4]. However, the 2024 study provides preclinical evidence of a significant interaction, proposing an alternative mechanism possibly involving uridine enzyme inhibition [1] [3]. This highlights a gap between emerging research and established guidelines, underscoring the need for careful experimental design.
  • Q2: In an in vivo study, for how long should grapefruit juice be administered to reliably observe this interaction?

    • A2: Based on the cited protocol, to observe a significant increase in this compound exposure, grapefruit juice should be administered for at least seven days prior to and concurrently with the this compound dose [1] [2].
  • Q3: What is the most critical pharmacokinetic parameter to monitor in this interaction?

    • A3: The data shows a profound effect on both the maximum plasma concentration (Cmax) and the overall exposure (AUC). You should monitor both. In healthy rats, Cmax more than doubled (161% increase), and in diabetic rats, it quadrupled (302% increase) compared to control [1].

Troubleshooting Guide for Researchers

  • Problem: High variability in this compound plasma concentrations within study groups.

    • Potential Cause: Inconsistent consumption of grapefruit juice by animal subjects.
    • Solution: Standardize the administration. Ensure grapefruit juice is the only source of fluid for the specified pre-treatment period and that consumption is monitored [1].
  • Problem: Unable to replicate the HPLC separation described in the study.

    • Solution: Carefully validate your HPLC method. Confirm the pH of your mobile phase (pH 3.5 is critical). Use the exact column type specified (C18, 250mm x 4.6mm, 5µm) and ensure the system is properly equilibrated at 25°C [1].
  • Problem: The observed interaction in my model is weaker than reported.

    • Investigation Point: Consider the grapefruit juice itself. The concentration of bioactive compounds (like naringin) can vary by brand, harvest, and processing. The study used a consistent source; researchers should document the product used and consider standardizing it [5].

References

empagliflozin tablet disintegration time improvement

Author: Smolecule Technical Support Team. Date: February 2026

Key Formulation Factors & Experimental Data

The table below summarizes critical factors and experimental data for improving Empagliflozin tablet disintegration, based on a central composite design study [1] [2].

Factor Role in Formulation Recommended Range/Type Experimental Finding
Croscarmellose Sodium (X2) Superdisintegrant; promotes rapid water uptake and tablet breaking ~5-15 mg per tablet (study used 5-15 mg) Significant positive effect: Increasing amount reduces disintegration time [1].
Copovidone (X1) Binder; provides mechanical strength without significantly hindering dissolution ~5-15 mg per tablet (study used 5-15 mg) Optimal quantity crucial: Insufficient causes poor strength, excess can prolong disintegration [1].
Microcrystalline Cellulose (MCC) Diluent; excellent compressibility and dissolution enhancement [1] Common pharmaceutical grade Used as a constant filler in the optimized formulation [1].
Optimized Formulation (F3) Direct compression blend of active ingredients and excipients This compound (10 mg) + Sitagliptin (25 mg) + Excipients Achieved disintegration time of 5.32 minutes and ~90% drug release in 30 minutes [1] [2].

Experimental Protocol: Formulation Optimization

This methodology is based on the use of Design Expert Software (v.13) and a Central Composite Design (CCD) to systematically optimize the formulation [1].

  • Define Formulation Goals: Set target criteria. For an immediate-release tablet, the primary goals are a short disintegration time (e.g., less than 10 minutes) and a high percent drug release within 30 minutes (e.g., over 85%) [1].

  • Select Independent and Dependent Variables:

    • Independent Variables (Factors): Choose excipients whose amounts you will vary. The cited study used:
      • X1: Amount of Copovidone (binder)
      • X2: Amount of Croscarmellose Sodium (superdisintegrant) [1]
    • Dependent Variables (Responses): These are the quality attributes you want to optimize. The study measured:
      • Y1: Disintegration Time (minutes)
      • Y2: Percent Drug Release at 30 minutes (%) [1]
  • Generate Experimental Runs: The CCD in Design Expert software will generate a set of several formulations (e.g., 9 runs) with different combinations of your X1 and X2 factors. This approach allows you to model the interaction effects with a reduced number of experiments [1].

  • Prepare Powder Blends and Tablets:

    • Blending: Pass accurately weighed quantities of this compound, other APIs (if any), and excipients (MCC, copovidone, croscarmellose sodium) through a sieve (e.g., #40). Mix them geometrically in a polythene bag for a set time (e.g., 15 minutes) to ensure a uniform blend [1].
    • Lubrication: Add magnesium stearate (e.g., 1% w/w) to the blend and mix further for about 2 minutes [1].
    • Compression: Compress the final blend using a tablet compression machine. The study used a 9-station rotary machine with 9-mm round, flat-faced punches to make tablets with a total weight of 300 mg [1].
  • Evaluate Tablet Properties: Test the tablets from each experimental run for:

    • Disintegration Time: Use a standard disintegration test apparatus [1].
    • Drug Release Profile: Use a dissolution tester (e.g., USP Apparatus II). Analyze the dissolved samples using a validated HPLC method to determine the percentage of drug released over time [1].
    • Other Quality Controls: Also test for hardness, friability, weight variation, and assay to ensure overall quality [1].
  • Analyze Data and Find Optimum: Input the experimental results for each response into Design Expert software. The software will generate mathematical models and response surface plots to help you identify the optimal amounts of X1 and X2 that produce the fastest disintegration and highest drug release [1].

Troubleshooting Guide & FAQs

Frequently Asked Questions

Q1: My tablets are disintegrating too slowly. What is the first thing I should check? A: The most likely culprit is an insufficient amount of superdisintegrant. Review your formulation and consider increasing the percentage of Croscarmellose Sodium within the typical ranges for direct compression. Also, ensure that your binder (e.g., Copovidone) is not used in excessive amounts, as this can form a gel-like barrier that slows down water penetration and disintegration [1].

Q2: How can I improve dissolution without compromising tablet hardness? A: You need to find the right balance between the disintegrant and the binder. Using a statistical tool like Central Composite Design is highly effective for this. It allows you to see how changes in the disintegrant and binder interact. The goal is to find a "sweet spot" where you use enough binder to achieve acceptable hardness and friability, but not so much that it negates the function of the disintegrant [1].

Q3: Is the direct compression method suitable for an immediate-release this compound tablet? A: Yes, the direct compression method is well-suited and widely used in the industry for its simplicity, cost-effectiveness, and ability to produce rapid disintegration. The cited research successfully developed and optimized the combination tablet of this compound and Sitagliptin using this very method [1].

Troubleshooting Flowchart The following diagram outlines a logical workflow for diagnosing and addressing slow disintegration issues.

troubleshooting Start Tablet Disintegration Time Too Slow CheckDisintegrant Check Superdisintegrant Level Start->CheckDisintegrant CheckBinder Check Binder Level & Type CheckDisintegrant->CheckBinder If level is adequate IncreaseDisintegrant Increase Superdisintegrant (e.g., Croscarmellose Sodium) amount CheckDisintegrant->IncreaseDisintegrant If level is low CheckBlend Check Blend Uniformity and Compression Force CheckBinder->CheckBlend If level and type are suitable AdjustBinder Reduce Binder amount or switch type (e.g., Copovidone) CheckBinder->AdjustBinder If level is too high UseDOE Use Statistical Design of Experiments (DoE) to find the optimal factor balance CheckBlend->UseDOE If issues persist Optimum Formulation Optimized IncreaseDisintegrant->CheckBinder AdjustBinder->CheckBlend UseDOE->Optimum

Key Takeaways for Success

To summarize the critical points for your development work:

  • Leverage Statistical Design: Using a systematic approach like Central Composite Design (CCD) is far more efficient than a "trial-and-error" method for understanding factor interactions and finding the optimal formulation [1].
  • Balance Your Excipients: The interaction between the superdisintegrant (Croscarmellose Sodium) and the binder (Copovidone) is the most critical relationship to manage for achieving both fast disintegration and good tablet mechanical strength [1].
  • Validate with In-Vitro Tests: The ultimate proof of a successful formulation is a short disintegration time coupled with a rapid and complete drug release profile in dissolution testing [1] [2].

References

empagliflozin co-processed excipients compatibility

Author: Smolecule Technical Support Team. Date: February 2026

Empagliflozin Excipient Compatibility at a Glance

The table below summarizes findings from a systematic drug-excipient compatibility assessment. Macrogol (polyethylene glycol) was identified as having a plausible interaction with this compound, while the other excipients listed were found to be compatible [1] [2].

Excipient Name Functional Category Compatibility with this compound
Macrogol (Polyethylene Glycol) Binder/Solubilizer Incompatible (showed additional peaks in HPLC) [1]
Mannitol Diluent Compatible [1]
Microcrystalline Cellulose Diluent Compatible [1]
Povidone (Polyvinylpyrrolidone, PVP) Binder Compatible [1]
Crospovidone Disintegrant Compatible [1]
Sodium Starch Glycolate Disintegrant Compatible [1]
Magnesium Stearate Lubricant Compatible [1]
Colloidal Silicon Dioxide Glidant Compatible [1]
Hydroxypropyl Methylcellulose (HPMC) Binder/Coating Compatible [1]
Talc Anti-adherent Compatible [1]
Lactose Diluent Compatible [1]

Experimental Protocol for Compatibility Assessment

The following diagram outlines the experimental workflow used in the key study to assess excipient compatibility. This methodology can serve as a robust protocol for your own experiments [1].

Start Start: Drug-Excipient Compatibility Study Screen Initial Screening (Differential Scanning Calorimetry - DSC) Start->Screen IST Isothermal Stress Testing (IST) (Drug-Excipient Blends at 40°C/75% RH) Screen->IST Screened Excipients Analyze Analysis of Stressed Samples IST->Analyze HPLC HPLC Analysis for Drug Content and Purity Analyze->HPLC Identify Identification of Interaction Products (UHPLC-QTOF-MS) HPLC->Identify If New Peaks Detected End Conclusion on Compatibility HPLC->End If No Degradation Confirm Confirmatory Techniques Identify->Confirm TGA TGA Confirm->TGA FTIR FTIR Confirm->FTIR PXRD PXRD Confirm->PXRD Confirm->End Interpret Combined Results

Key Experimental Details [1]:

  • Isothermal Stress Testing (IST): Drug-excipient mixtures were prepared and stressed under accelerated conditions (e.g., 40°C and 75% relative humidity) for up to two and a half months.
  • HPLC Analysis: Used to monitor the drug content and check for the appearance of any new peaks indicating degradation or interaction products.
  • UHPLC-QTOF-MS: Employed to separate and definitively identify the chemical structure of any interaction products found during HPLC screening.
  • Supporting Techniques: Thermogravimetric Analysis (TGA), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Powder Diffraction (PXRD) were used to support the interpretation of results from DSC and IST.

Frequently Asked Questions

Q1: What is the primary concern when formulating this compound solid dosage forms? The key identified risk is interaction with macrogol (polyethylene glycol). The study found additional peaks in HPLC chromatograms for this compound-macrogol mixtures after storage, indicating the formation of interaction products. It is recommended to avoid macrogol or conduct thorough long-term stability studies if its use is unavoidable [1].

Q2: Which lubricant is recommended for use with this compound? According to the compatibility study, magnesium stearate has been shown to be compatible with this compound and is a suitable choice for a lubricant in solid dosage forms [1]. Patent literature also supports its use [3].

Troubleshooting Guide for formulation development

  • Observed Issue: A decrease in assay value or the appearance of new, unknown peaks during HPLC analysis of a stability sample.
  • Investigation Steps:
    • Review Formulation: First, check the list of excipients used. The presence of macrogol is a primary suspect.
    • Confirm with IST: Re-create the drug-excipient blend with macrogol and subject it to Isothermal Stress Testing (IST) as per the protocol above.
    • Characterize Impurities: Use UHPLC-QTOF-MS to identify the molecular weight and structure of the new peaks, confirming an interaction.
  • Proposed Solution: Replace macrogol with an alternative compatible binder or solubilizer.

References

Frequently Asked Questions: Empagliflozin Method Robustness

Author: Smolecule Technical Support Team. Date: February 2026

Robustness testing evaluates an analytical method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage [1].

  • Q1: Which method parameters are most critical to test for robustness in an Empagliflozin HPLC method? The most common critical parameters are flow rate, column temperature, and wavelength of detection. Changes in these can affect retention time, peak shape, and resolution. The table below summarizes acceptable variations and their impacts from validated methods.

  • Q2: What are the acceptance criteria for a robust this compound method? The primary criterion is that the % Relative Standard Deviation (%RSD) of the peak area should be less than 2.0% across all deliberately altered conditions [1]. This ensures the method's precision is maintained.

  • Q3: My this compound peak shows tailing or fronting. What could be the cause? This is often related to the mobile phase pH or column condition. One optimized method uses a mobile phase at pH 6.0 for the simultaneous determination of this compound with other antidiabetics [2]. A shift in pH can degrade peak shape. Ensure your buffer is properly prepared and the column is not overloaded.

Robustness Testing Data & Experimental Protocols

The following tables summarize robustness data and key parameters from peer-reviewed methods to guide your experimental design.

Table 1: Robustness Testing Results for a Specific this compound Method

This table details the results of robustness testing under modified conditions, showing minimal impact on the assay [1].

Parameter Variation Studied % RSD (Peak Area) Observation
Flow Rate -0.1 mL/min (+0.1 mL/min) < 2.0 Slight change in retention time
Detection Wavelength -1 nm (+1 nm) < 2.0 No significant impact on peak area
Column Temperature -5 °C (+5 °C) < 2.0 Stable performance observed
Mobile Phase Ratio Minor changes < 2.0 Method showed tolerance

Table 2: Chromatographic Conditions from Validated Methods

These protocols provide a foundation for your own method development and robustness testing.

Parameter Method 1: Stability-Indicating Assay [1] Method 2: Simultaneous Determination [2] Method 3: Bulk & Dosage Form [3]
Column Poroshell 120 EC-C18 (4.6 x 100 mm, 4 µm) Agilent Eclipse C8 Phenomenex C-18 (250 x 4.6 mm, 5 µm)
Mobile Phase Methanol/ACN/0.1% OPA (75:20:5) Phosphate Buffer (pH 6.0):ACN:MeOH (50:25:25, v/v/v) 0.1% Trifluoroacetic acid in Water : Methanol
Flow Rate 1.0 mL/min 1.5 mL/min 1.2 mL/min
Detection Wavelength 222 nm Not Specified Not Specified
Column Temperature Ambient 45 °C Not Specified
Injection Volume 20 µL Not Specified Not Specified
Retention Time ~2.54 min Sharp, well-resolved peaks reported Successful separation reported

Troubleshooting Common HPLC Issues

  • Problem: Unstable Baseline or Noisy Signal

    • Cause & Solution: This is often due to mobile phase contamination, air bubbles in the system, or a contaminated detector cell. Ensure all solvents are HPLC-grade, degas the mobile phase thoroughly, and purge the system. Check for column bleed, especially at high temperatures [1] [2].
  • Problem: Retention Time Drift

    • Cause & Solution: The most common cause is an inadequately controlled mobile phase pH or column temperature. Ensure the buffer has accurate pH and consistent preparation. Use a column oven to maintain a stable temperature as in the method that specified 45°C [2]. Also, check for mobile phase evaporation or column degradation.
  • Problem: Peak Tailing or Splitting

    • Cause & Solution: Can be caused by a contaminated or damaged column, incorrect mobile phase pH, or a void in the column bed. Use a guard column, flush the column with strong solvent according to the manufacturer's instructions, and verify that the mobile phase pH is optimal for your analyte (e.g., pH 6.0 was used for this compound in one method) [2].

Experimental Workflow for Robustness Testing

The following diagram illustrates the logical workflow for designing and executing a robustness test for your this compound HPLC method.

robustness_workflow Start Start Robustness Testing IDV Identify Critical Parameters (e.g., Flow Rate, Wavelength, Temperature) Start->IDV Plan Plan Experimental Variations (Define range for each parameter) IDV->Plan Execute Execute HPLC Runs (One variation at a time) Plan->Execute Measure Measure System Responses (Peak Area, Retention Time, Tailing) Execute->Measure Analyze Analyze Data (Calculate %RSD for each condition) Measure->Analyze Criteria Check Against Criteria (Is %RSD < 2.0% for all?) Analyze->Criteria Pass Method is Robust Criteria->Pass Yes Fail Refine Method Parameters Criteria->Fail No Fail->Plan Adjust Ranges

References

empagliflozin dissolution profile optimization

Author: Smolecule Technical Support Team. Date: February 2026

Framework for Troubleshooting Guides and FAQs

You can structure your technical support content around common problem areas. The table below outlines potential issues, their likely causes, and investigative steps based on standard formulation principles [1] [2].

Problem Possible Causes Troubleshooting Steps / Experiments
Slow Drug Release High polymer viscosity, strong drug-polymer interaction, inadequate disintegrant. Check polymer molecular weight (HPMC K15M vs. E15LV) [1]. Test superdisintegrants (e.g., sodium starch glycolate, crospovidone) at 2-8% w/w [1]. Perform FTIR to check for drug-excipient interactions [1].
Poor Content Uniformity Inadequate mixing, drug particle size variation, uneven suspension. Verify mixing time/speed; extend mixing. Analyze drug particle size distribution. Use a solubility enhancer like PEG-400 [1].
Film Physically Brittle Low plasticizer concentration, incompatible polymer-plasticizer. Increase plasticizer concentration (e.g., PEG 400, glycerin) by 0.5-1% increments [1]. Evaluate alternative plasticizers (e.g., propylene glycol). Test Folding Endurance (>250-300 folds is desirable).

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving a fast-dissolving oral film of Empagliflozin? The selection and ratio of the polymer to the plasticizer are often the most critical. HPMC is a common film-forming polymer, and PEG is an effective plasticizer. The ratio must allow for a rapid disintegration time (aim for under 20 seconds) while maintaining the film's physical integrity [1].

Q2: How can I improve the solubility and permeability of this compound in my formulation? Incorporating a solubility enhancer like PEG and a permeability enhancer like DMSO (Dimethyl Sulfoxide) has shown promising results in improving the drug's dissolution profile [1].

Q3: My formulation shows chemical instability. How can I investigate this? Perform FTIR (Fourier-Transform Infrared Spectroscopy) analysis. This is used to confirm the absence of chemical interactions between the drug (this compound) and the excipients in your film [1].

Experimental Protocol: Disintegration and Dissolution Testing

Here is a detailed methodology for two key evaluation parameters cited in the literature [1]:

  • Disintegration Time: Use a standard disintegration test apparatus. Place the oral film in a tube with a mesh at the bottom. Immerse it in a beaker containing purified water maintained at 37°C ± 2°C without mechanical agitation. The time taken for the film to completely disintegrate and pass through the mesh is recorded. A target of under 20 seconds is common for fast-dissolving films.
  • In-vitro Drug Release/Dissolution Study:
    • Use a USP paddle apparatus with the dissolution medium (e.g., phosphate buffer pH 6.8) maintained at 37°C ± 0.5°C.
    • Place the oral film in the vessel and operate the paddle at 50 rpm.
    • Withdraw samples at regular intervals (e.g., 2, 5, 10, 15, 20, 30 minutes).
    • Filter the samples and analyze the drug concentration using a validated UV-Vis spectrophotometer or HPLC method at a specific wavelength (e.g., 225 nm for this compound).
    • Calculate the cumulative percentage of drug release over time to generate a dissolution profile.

Graphviz Workflow Diagrams

Below are Graphviz diagrams that model the experimental workflow and a potential drug release pathway, adhering to your formatting specifications.

This compound Film Formulation Workflow

formulation_workflow start Start: Formulation Design step1 Weigh Ingredients (Drug, Polymer, Plasticizer) start->step1 step2 Prepare Solution (Solvent Casting Method) step1->step2 step3 Cast & Dry Solution (Form Film) step2->step3 step4 Evaluate Physicochemical Properties step3->step4 step5 Perform In-vitro Dissolution Test step4->step5 decision Dissolution Profile Acceptable? step5->decision end_success Success: Proceed to Further Studies decision->end_success Yes end_fail Troubleshoot: Modify Formulation decision->end_fail No

SGLT2 Inhibition Pathway

signaling_pathway glucose Glucose in Renal Tubule sglt2 SGLT2 Transporter glucose->sglt2 Binds to excretion Glucose Excretion in Urine glucose->excretion Increased reabsorption Glucose Reabsorption sglt2->reabsorption Facilitates bloodstream Bloodstream reabsorption->bloodstream Increases This compound This compound (SGLT2 Inhibitor) This compound->sglt2 Inhibits

The scientific literature confirms the feasibility of developing fast-dissolving this compound films but leaves a gap in specific troubleshooting guidance. The framework provided here, based on general formulation principles, can serve as a starting point for your technical support center.

References

empagliflozin content uniformity challenges

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Question Brief Answer Primary Cause/Solution
What are the main causes of content uniformity failure in empagliflozin tablets? Failures often stem from the low drug dosage (e.g., 10 mg or 25 mg) and challenges in blending during manufacturing [1]. Use appropriate excipients (diluents, disintegrants, glidants) and optimal manufacturing processes (e.g., direct compression, dry granulation) to ensure homogeneous mixing [1].
Which analytical method is recommended for content uniformity testing? A Reverse-Phase HPLC (RP-HPLC) method is standard. A developed method uses a C18 column and a UV detector at 224 nm [2]. The method separates this compound (retention time ~5.57 min) from excipients and potential impurities, providing accurate quantification [2].
What excipients are critical for good content uniformity? Key excipients include diluents (e.g., microcrystalline cellulose), disintegrants (e.g., crospovidone), and glidants (e.g., colloidal silicon dioxide) [1]. These excipients improve blend flowability and compression properties, ensuring each tablet contains a uniform amount of the active ingredient [1].
How can the manufacturing process impact uniformity? Processes like direct compression and dry granulation are preferred over wet granulation for low-dose drugs [1]. These methods avoid the re-segregation of powder blends and prevent moisture-induced degradation during processing [1].

Troubleshooting Common Content Uniformity Issues

Problem Area Specific Challenge Recommended Solution
Formulation Poor blend uniformity leading to dose variation. Incorporate microcrystalline cellulose as a diluent and colloidal silicon dioxide as a glidant to enhance powder flow and prevent segregation [1].
Formulation Inadequate tablet disintegration, affecting drug release. Use super-disintegrants like crospovidone or sodium starch glycolate to ensure rapid and complete breakdown of the tablet [1].
Manufacturing Moisture sensitivity of the drug during processing. Opt for dry granulation instead of wet granulation to maintain the stability of moisture-sensitive this compound [1].
Analytical Method Inability to separate this compound from other components in combination drugs. Develop a robust HPLC method. A proven mobile phase is 0.1% Trifluoroacetic Acid Buffer : Methanol : Acetonitrile (40:40:20) on an X-Bridge C18 column [2].

Experimental Protocol: HPLC Method for Analysis

Here is a detailed methodology for determining this compound content uniformity, adapted from a published research study [2].

  • Instrument: High-Performance Liquid Chromatograph with PDA detector.
  • Column: X-Bridge C18, 250 mm (length) x 4.6 mm (internal diameter), 5µm particle size.
  • Mobile Phase: 0.1% Trifluoroacetic Acid Buffer (40%) : Methanol (40%) : Acetonitrile (20%). Filter and degas before use.
  • Detection Wavelength: 224 nm.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Column Temperature: Ambient.
  • Sample Diluent: Water : Methanol (50:50, v/v).
  • Sample Preparation:
    • Place a single tablet into a volumetric flask.
    • Add diluent to about 70% of the flask's volume and sonicate until the tablet is completely dissolved.
    • Dilute to the mark with the diluent and mix well.
    • Filter a portion of the solution through a 0.45 µm membrane filter before injection.
  • System Suitability: The retention time for this compound is approximately 5.57 minutes. The method should provide a clear baseline separation, with a resolution of not less than 3.5 from any nearby peak [2].

Content Uniformity Assurance Workflow

The following diagram visualizes a systematic approach to achieving and maintaining content uniformity for this compound, integrating formulation, manufacturing, and analytical verification steps.

Start Start: Develop this compound Formulation F1 Formulation Strategy Use microcrystalline cellulose and colloidal silicon dioxide Start->F1 F2 Add super-disintegrant (e.g., crospovidone) F1->F2 M1 Manufacturing Process Select direct compression or dry granulation F2->M1 A1 Analytical Verification Run HPLC analysis per protocol M1->A1 Decision Content Uniformity Meets Specification? A1->Decision End Success: Proceed to Other Quality Tests Decision->End Yes Troubleshoot Troubleshoot: Review blend uniformity, process parameters, and method accuracy Decision->Troubleshoot No Troubleshoot->F1 Re-formulate Troubleshoot->M1 Adjust Process

The information from the search results is sufficient to outline a foundational HPLC method [2] and general formulation strategies [1]. For a fully validated method to be used in a regulated environment, you would need to perform and document a complete validation (precision, accuracy, linearity, specificity, etc.) as per ICH guidelines [2].

References

empagliflozin hyperuricemia reduction optimization CKD

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action: Uric Acid Handling

Empagliflozin reduces uric acid levels through a specific mechanism in the kidneys. The diagram below illustrates how it increases the urinary excretion of uric acid.

G This compound Enhances Uric Acid Excretion cluster_kidney Proximal Tubule of Kidney Blood Blood (High Uric Acid) Tubular_Lumen Tubular Lumen (Urine) Blood->Tubular_Lumen Filtration SGLT2 SGLT2 Transporter Glucose_Reabsorption Glucose Reabsorption Blocked SGLT2->Glucose_Reabsorption This compound Inhibits URAT1_GLUT9 URAT1/GLUT9 Transporters (Uric Acid Reabsorption) Uric_Acid_Excretion Uric Acid Excretion Enhanced URAT1_GLUT9->Uric_Acid_Excretion Glucosuria Inhibits

The primary mechanism is indirect inhibition of uric acid reabsorption [1]. This compound's action causes more glucose to remain in the tubule. This high tubular glucose level is thought to interfere with the URAT1 and GLUT9b transporters, which normally reabsorb uric acid back into the blood. With this reabsorption pathway inhibited, more uric acid is excreted in the urine [2] [1].

Experimental Protocols for Researchers

Here are detailed methodologies from key trials investigating this compound's uricosuric effects, which can be adapted for your experiments.

Protocol 1: Assessing Uric Acid Fractional Excretion (FEUA)

This protocol is based on a retrospective study that confirmed the sustained effect of SGLT2 inhibitors on uric acid excretion in CKD patients [1].

  • Objective: To determine if the uricosuric effect of SGLT2 inhibitors is maintained long-term in patients with CKD and Type 2 Diabetes.
  • Patient Population: Adults with CKD (stages 1-4) and Type 2 Diabetes. Exclude patients on renal replacement therapy or GLP-1 analog therapy.
  • Intervention: Initiate treatment with an SGLT2 inhibitor (e.g., this compound 10 mg/day, Dapagliflozin 10 mg/day, Canagliflozin 100 mg/day).
  • Data Collection:
    • Primary Measure: Fractional Excretion of Uric Acid (FEUA).
    • Formula: FEUA = 100 × (Urine Uric Acid) × (Serum Creatinine) / (Serum Uric Acid) × (Urine Creatinine).
    • Sample: First-morning urine spot sample (correlates well with 24-hour urine).
  • Time Points: Collect data at baseline, 3, 6, 12, and 24 months.
  • Subgroup Analysis: Analyze data by CKD stage, specific SGLT2 inhibitor molecule, and use of confounding medications (e.g., diuretics, losartan, allopurinol).
Protocol 2: Evaluating Kidney Stone Risk Using Relative Supersaturation Ratios (RSR)

This protocol is derived from the SWEETSTONE phase 2 trial, which investigated this compound for kidney stone prevention in non-diabetic adults [3].

  • Objective: To evaluate the effect of this compound on urinary Relative Supersaturation Ratios (RSRs), validated surrogates for kidney stone recurrence risk.
  • Study Design: Randomized, double-blind, placebo-controlled, crossover trial.
  • Patient Population: Non-diabetic adults (≥18 years) with a history of either calcium or uric acid kidney stones.
  • Intervention:
    • Sequence A: this compound 25 mg once daily for 2 weeks, followed by a washout period, then placebo for 2 weeks.
    • Sequence B: Placebo for 2 weeks, followed by a washout period, then this compound 25 mg once daily for 2 weeks.
  • Primary Outcomes:
    • For Calcium Stone Formers: RSR for Calcium Oxalate (CaOx) and Calcium Phosphate (CaP).
    • For Uric Acid Stone Formers: RSR for Uric Acid (UA).
  • Laboratory Analysis: Perform 24-hour urine collection to measure:
    • RSRs for CaOx, CaP, and UA.
    • Other Parameters: Urine citrate, pH, calcium, oxalate, uric acid, and volume.
  • Statistical Analysis: Use a generalized linear mixed effects model to estimate the relative difference in RSRs between this compound and placebo periods.

Troubleshooting Guide & FAQs

This section addresses common challenges and questions you may encounter during your research.

Question/Issue Evidence-Based Explanation & Solution
The uric acid-lowering effect is attenuated in our CKD patient models. This is an expected finding. The uricosuric effect is modified by eGFR and diabetes status [2]. The effect is larger in patients with higher eGFR and in those without diabetes, particularly when glycaemic control is poor [2].
A patient model developed hyperkalemia after starting combination therapy. In the CONFIDENCE trial (Finerenone + this compound), hyperkalemia leading to drug discontinuation was uncommon [4] [5]. Monitor serum potassium, as increases are typically small and reversible. The mean increase with combination therapy was 0.27 mmol/L after 14 days and declined after treatment [4].
We see an early decline in eGFR after initiating treatment. This is a hemodynamic effect and an expected, often reversible, occurrence. In clinical trials, the early decline in eGFR generally rebounded after drug discontinuation, and acute kidney injury was rare [4]. This should not be a reason to discontinue therapy in a trial setting without other clinical signs.
Does the uric acid reduction explain this compound's kidney protection? No. Mediation analyses from the EMPA-KIDNEY trial indicate that the effect of this compound on the primary kidney outcome was similar irrespective of baseline uric acid levels, and the reduction in uric acid does not appear to explain the drug's protective effects on the kidney [2].

References

empagliflozin versus dapagliflozin cardiovascular outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Cardiovascular Outcomes at a Glance

The table below summarizes key findings from recent meta-analyses and cohort studies comparing Empagliflozin and Dapagliflozin.

Outcome Measure Comparative Effect (this compound vs. Dapagliflozin) Significance (p-value) Source / Study Details

| Major Adverse Cardiovascular Events (MACE) | Risk Ratio (RR): 1.04 (95% CI: 0.96-1.13) [1] RR: 1.11 (95% CI: 0.94-1.30) [2] | Not Significant [1] [2] | Meta-analysis of 8 retrospective studies (N=280,617) [1] | | All-Cause Mortality | RR: 1.05 (95% CI: 0.96-1.15) [1] RR: 1.10 (95% CI: 0.84-1.44) [2] | Not Significant [1] [2] | Meta-analysis of 8 retrospective studies [1] | | Cardiovascular Mortality | RR: 0.89 (95% CI: 0.65-1.23) [2] | Not Significant [2] | Meta-analysis (N=428,940) [2] | | Myocardial Infarction | RR: 1.04 (95% CI: 0.94-1.16) [1] RR: 0.99 (95% CI: 0.82-1.20) [2] | Not Significant [1] [2] | Meta-analysis of 8 retrospective studies [1] | | Stroke | RR: 1.00 (95% CI: 0.91-1.09) [1] Ischemic Stroke RR: 1.12 (95% CI: 0.96-1.30) [2] | Not Significant [1] [2] | Meta-analysis of 8 retrospective studies [1] | | Heart Failure Hospitalizations | RR: 0.91 (95% CI: 0.86-0.94) [3] RR: 0.91 (95% CI: 0.84-0.99) [2] | Significant (p < 0.05) [2] [3] | Heart failure cohort from TriNetX DB (N=22,154 after matching) [3] | | All-Cause Mortality or Hospitalization (Composite) | Hazard Ratio (HR): 0.90 (95% CI: 0.86-0.94) [3] | Significant [3] | Heart failure cohort from TriNetX DB [3] |

Key Experimental Data and Methodologies

The findings in the table are supported by several robust studies. Here are the methodologies for the key ones cited.

  • EMPA-REG OUTCOME, EMPEROR-Reduced, and EMPEROR-Preserved Trials: A 2025 systematic review synthesized data from 13 Randomized Controlled Trials (RCTs) including 21,669 participants. These trials evaluated this compound in populations with type 2 diabetes, chronic heart failure with reduced and preserved ejection fraction, and post-myocardial infarction. The review followed PRISMA guidelines, with a comprehensive literature search across multiple databases (PubMed, Scopus, Embase, Cochrane) from inception to May 2025. It reported that this compound was consistently associated with significant reductions in cardiovascular mortality (14-38%) and heart failure hospitalizations (23-35%) [4].

  • 2025 Meta-Analysis of Head-to-Head Comparisons: This analysis directly compared Dapagliflozin and this compound by including 8 retrospective studies with a combined population of 280,617 patients with type 2 diabetes. The study conducted a comprehensive literature search across PubMed, Embase, Web of Science, and the Cochrane Library up to April 15, 2025. It used the Newcastle-Ottawa Scale to assess the quality of the included observational studies. The primary outcome was MACE, with secondary outcomes including all-cause mortality, myocardial infarction, and stroke. Data analysis was performed using RevMan with random-effects models, and subgroup analyses were conducted for gender, heart failure status, and other comorbidities [1].

  • 2025 ACC Analysis of Heart Failure Outcomes: This study utilized the TriNetX Research Collaborative Network database (81 healthcare organizations) to identify patients with heart failure who were new users of either drug. The study employed an intent-to-treat design and propensity score matching to create balanced cohorts of 11,077 patients for each drug, matching for demographics, comorbidities, lab values (like eGFR and HbA1c), and medication use. The primary outcome was a composite of all-cause mortality or hospitalization over one year. Statistical analyses were performed using the TriNetX platform's analytics functions [3].

Synthesis of Comparative Evidence

G Start Evidence Synthesis Input MetaAnalysis Meta-Analyses of T2DM Populations Start->MetaAnalysis HFCohort Heart Failure Cohort Studies Start->HFCohort Finding1 No significant difference in MACE, Mortality, MI, or Stroke MetaAnalysis->Finding1 Finding2 This compound associated with lower risk of HF Hospitalization & Composite Outcome HFCohort->Finding2 Conclusion Conclusion: Comparable overall CV profiles, with a potential advantage for this compound in HF Finding1->Conclusion Finding2->Conclusion

Synthesis of Comparative Evidence on SGLT2 Inhibitors

Interpretation and Research Implications

Based on the synthesized data, here are the key takeaways and implications for future research.

  • Overall Comparable Profiles: For broad populations with type 2 diabetes, this compound and Dapagliflozin demonstrate no statistically significant difference in their ability to reduce the risk of major atherosclerotic events like MACE, all-cause mortality, myocardial infarction, or stroke [1] [2]. This supports their largely interchangeable use for general cardiovascular risk reduction in diabetes.

  • Potential Nuance in Heart Failure: The most consistent finding across different study types is a trend toward superior outcomes with This compound specifically in patients with heart failure. One large cohort study reported a statistically significant 10% relative risk reduction for the composite of all-cause mortality or hospitalization and for heart failure hospitalization alone with this compound compared to Dapagliflozin [3]. A meta-analysis also found Dapagliflozin to be associated with a significantly lower risk of hospitalization for heart failure [2]. This suggests that the choice between agents may be particularly important in this patient subgroup.

  • Mechanistic Considerations & Future Research: The observed clinical differences in heart failure outcomes may be linked to proposed differences in the drugs' effects on cardiac remodeling, a theory supported by studies noting improved left ventricular ejection fraction and functional status with this compound [3]. However, the underlying molecular mechanisms for any differential effects remain unclear and warrant further investigation [5]. To definitively confirm these findings, a prospective, randomized controlled trial directly comparing the two drugs in a heart failure population is necessary [1] [3].

References

empagliflozin cardiovascular mortality reduction validation

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Evidence for Mortality Reduction

The table below summarizes key cardiovascular outcome data from major clinical trials, demonstrating empagliflozin's consistent benefits across different patient populations.

Trial / Study Name Patient Population Key Cardiovascular Mortality Findings Other Significant Outcomes
EMPA-REG OUTCOME [1] [2] T2DM at high CV risk 38% relative risk reduction in CV mortality [1] [2] 35% reduction in HF hospitalization; 32% reduction in all-cause mortality [1] [2]
EMPEROR-Reduced [1] HFrEF (with & without T2DM) Significant reduction in CV mortality [1] 25% reduction in composite endpoint of CV death or HF hospitalization [1]
Systematic Review (2025) [1] Broad populations (High-risk T2DM, HFrEF, HFpEF, post-MI) 14-38% reduction in CV mortality [1] 23-35% reduction in heart failure hospitalizations [1]

Experimental Models and Proposed Mechanisms

This compound's cardioprotective effects are validated in diverse experimental models. The table below outlines key methodologies and findings from foundational preclinical studies.

Experimental Focus Model Type & Subjects Core Experimental Protocol Key Measured Outcomes & Findings
Anti-Arrhythmic & Ischemia/Reperfusion Protection [3] In vivo, Male SD rats 7-day this compound pretreatment → 5-min coronary ligation → 20-min reperfusion → ECG analysis → tissue analysis [3]. ↓ Sudden cardiac death (0% vs. 69.2% in controls); ↓ reperfusion-induced arrhythmias; ↑ p-ERK1/2 [3].
Post-Infarction Cardiac Remodeling [4] In vivo, Rats (non-diabetic & diabetic); In vitro, Cardiomyocytes MI induced by coronary ligation → EMPA treatment → Echocardiography, molecular analysis, histology. In vitro silencing of cGCH1 [4]. ↑ cGCH1 expression; ↑ NO, ↓ oxidative stress; ↓ fibrosis & hypertrophy markers; improved LV function [4].
Myocardial Energy Metabolism [5] In vivo, SD rat HF model (isoproterenol-induced) HF rats → EMPA treatment → 18F-FDG MicroPET/CT imaging → Western Blot, PCR for pathway analysis [5]. ↓ Myocardial glucose metabolic rate; ↑ PPARα, RXRα, CPT1α (lipid metabolism); ↓ GLUT4 (glycolysis); improved cardiac fibrosis [5].

Mechanism of Action: Signaling Pathways

Experimental data reveals that this compound's benefits are mediated through multiple signaling pathways, visualized in the diagram below.

G cluster_0 Key Pathways cluster_1 Cellular Effects cluster_2 Organ-Level Outcomes EMPA This compound PPAR PPARα/RXRα Pathway Activation EMPA->PPAR GCH1 cGCH1 Upregulation & BH4 Biosynthesis EMPA->GCH1 ERK ERK1/2 Pathway Activation EMPA->ERK Energy Energy Metabolism Shift Fibrosis Reduced Fibrosis & Adverse Remodeling Energy->Fibrosis AntiArrhythmic Anti-Arrhythmic & Cell Survival Substrate Altered Metabolic Substrate Use PPAR->Substrate NOS NOS Recoupling (NO ↑ / O2.- ↓) GCH1->NOS Survival Promotion of Cell Survival ERK->Survival Substrate->Energy NOS->Fibrosis Survival->AntiArrhythmic

The diagram illustrates three primary validated pathways:

  • PPARα/RXRα Pathway Activation: this compound activates this pathway, shifting myocardial energy metabolism by promoting lipid metabolism and inhibiting glucose metabolism, thereby improving cardiac energy supply efficiency [5].
  • cGCH1 Upregulation and NOS Recoupling: The drug increases cardiac GTP cyclohydrolase 1 (cGCH1), boosting tetrahydrobiopterin (BH4). This recouples nitric oxide synthase (NOS), increasing nitric oxide (NO) and reducing oxidative stress, which attenuates adverse remodeling and fibrosis post-infarction [4].
  • ERK1/2 Pathway Activation: this compound phosphorylates and activates ERK1/2, a cell-survival signaling kinase. This activation is critical for its anti-arrhythmic effect and for protecting the heart from ischemia/reperfusion-induced sudden cardiac death [3].

Key Insights for Research and Development

  • Indication Beyond Diabetes: The cardiovascular benefits of this compound are independent of glycemic control and diabetes status [1] [4]. This supports its therapeutic application in broader heart failure populations.
  • Multi-Mechanistic Action: The cardioprotection is not attributed to a single "magic bullet" mechanism but arises from pleiotropic effects across energy metabolism, oxidative stress, ion channels, and fibrosis pathways [5] [3] [4].
  • Favorable Safety Profile: Clinical data consistently shows a favorable safety profile. The main adverse event is an increased incidence of genital infections, with no excess risk of severe hypoglycemia or other serious adverse events [1] [2].

References

empagliflozin SGLT2 selectivity comparison other inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

SGLT2 Selectivity Comparison

This table summarizes the selectivity ratios (SGLT2:SGLT1) for various inhibitors, illustrating empagliflozin's top position [1] [2].

Drug Name Target Selectivity for SGLT2 vs. SGLT1 (fold)
This compound SGLT2 2500-fold [1] [2]
Ertugliflozin SGLT2 2235-fold [1]
Dapagliflozin SGLT2 1200-fold [1] [2]
Canagliflozin SGLT2 200-fold [1] [2]
Sotagliflozin SGLT2 & SGLT1 20-fold [1] [2]

Experimental Insights and Clinical Relevance

The high selectivity of this compound is determined through competitive binding assays and functional transport assays using cell lines expressing human SGLT2 and SGLT1. These experiments measure the half-maximal inhibitory concentration (IC₅₀) for each transporter, with the ratio of IC₅₀(SGLT1) to IC₅₀(SGLT2) defining the selectivity ratio [1].

Higher SGLT2 selectivity offers potential clinical benefits:

  • Minimized GI Effects: SGLT1 is primarily responsible for glucose absorption in the gastrointestinal tract. Higher SGLT2 selectivity reduces the risk of SGLT1 inhibition-related side effects like diarrhea [1] [2].
  • Renal-Specific Action: Confines the drug's primary mechanism to the kidneys, promoting glycosuria while avoiding off-target effects [3].

Research and Development Context

This compound's high selectivity has not limited its therapeutic success. It holds FDA-approved indications for type 2 diabetes, cardiovascular risk reduction in patients with established atherosclerotic cardiovascular disease, heart failure across the ejection fraction spectrum, and chronic kidney disease [3]. Ongoing research explores applications in conditions like steatotic liver disease and focuses on weight loss and anti-hypertensive effects [1] [2].

The following diagram maps the structural and selectivity relationships within the SGLT inhibitor class, showing this compound's position.

SGLT Inhibitors SGLT Inhibitors Selective SGLT2 Inhibitors Selective SGLT2 Inhibitors SGLT Inhibitors->Selective SGLT2 Inhibitors Dual SGLT1/2 Inhibitors Dual SGLT1/2 Inhibitors SGLT Inhibitors->Dual SGLT1/2 Inhibitors This compound (2500-fold) This compound (2500-fold) Selective SGLT2 Inhibitors->this compound (2500-fold) Highest Ertugliflozin (2235-fold) Ertugliflozin (2235-fold) Selective SGLT2 Inhibitors->Ertugliflozin (2235-fold) Dapagliflozin (1200-fold) Dapagliflozin (1200-fold) Selective SGLT2 Inhibitors->Dapagliflozin (1200-fold) Canagliflozin (200-fold) Canagliflozin (200-fold) Selective SGLT2 Inhibitors->Canagliflozin (200-fold) Lowest in Class Sotagliflozin (20-fold) Sotagliflozin (20-fold) Dual SGLT1/2 Inhibitors->Sotagliflozin (20-fold) Dual Action

References

empagliflozin heart failure efficacy HFrEF versus HFpEF

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Outcomes: HFrEF vs. HFpEF

The table below summarizes the key efficacy data for empagliflozin 10 mg daily versus placebo, based on the landmark EMPEROR-Reduced (HFrEF) and EMPEROR-Preserved (HFpEF) trials [1] [2].

Endpoint HFrEF (EMPEROR-Reduced) HFpEF (EMPEROR-Preserved)
Primary Composite: CV Death or HF Hospitalization HR 0.75 (95% CI 0.65-0.86) [2] HR 0.79 (95% CI 0.69-0.90) [1]
Components of Primary Endpoint
• Cardiovascular Death HR 0.92 (95% CI 0.75-1.12) [2] HR 0.91 (95% CI 0.76-1.09) [1]
• Heart Failure Hospitalization HR 0.69 (95% CI 0.59-0.81) [2] HR 0.71 (95% CI 0.60-0.83) [1]
All-Cause Mortality HR 0.92 (95% CI 0.77-1.10) [1] Not significantly reduced (similar trend as CV death) [1]
Key Secondary: Total HF Hospitalizations Significant reduction (Specific HR not provided in results) Significant reduction (Specific HR not provided in results) [1]
Health-Related Quality of Life (KCCQ-CSS change at 52 weeks) +1.50 points vs. placebo [1] +1.50 points vs. placebo [1]

A further pre-specified analysis of EMPEROR-Preserved provides granularity within the HFpEF population, showing consistent benefit in patients with LVEF ≥50% and a potentially greater effect size in those with mid-range LVEF (41-49%) [3].

Experimental Trial Design & Protocols

The robust efficacy data is derived from large-scale, international, randomized, double-blind, placebo-controlled trials—the gold standard for evaluating drug outcomes.

  • EMPEROR-Reduced [2]:

    • Population: 3,730 patients with chronic HFrEF (LVEF ≤40%).
    • Key Inclusion: NYHA class II-IV, elevated NT-proBNP levels.
    • Design: Patients randomized 1:1 to this compound 10 mg or placebo, on top of guideline-directed medical therapy.
    • Median Follow-up: 16 months.
    • Primary Endpoint: Time to first adjudicated CV death or HF hospitalization.
  • EMPEROR-Preserved [1]:

    • Population: 5,988 patients with chronic HFpEF (LVEF >40%).
    • Key Inclusion: NYHA class II-IV, evidence of structural heart disease or HF hospitalization within the past year, elevated NT-proBNP levels.
    • Design: Similar to EMPEROR-Reduced, with 1:1 randomization to this compound 10 mg or placebo.
    • Median Follow-up: 26.2 months.
    • Primary Endpoint: Identical to EMPEROR-Reduced.

Additional trials like EMPULSE demonstrated that initiating this compound in patients hospitalized for acute heart failure (both de novo and decompensated chronic HF) was safe and provided clinical benefit regardless of LVEF [4].

Mechanisms of Action & Signaling Pathways

The cardioprotective effects of this compound extend beyond its primary role in SGLT2 inhibition and are attributed to multi-system mechanisms. A key proposed cardiac-specific pathway involves the inhibition of the Sodium-Hydrogen Exchanger 1 (NHE1) in cardiomyocytes [5].

The following diagram illustrates this central mechanistic pathway and its downstream effects on cardiac cells.

G EMPA This compound NHE1 Inhibition of Sarcolemmal NHE1 EMPA->NHE1 Na ↓ Intracellular Na⁺ NHE1->Na Ca ↓ Intracellular Ca²⁺ Na->Ca Mitochondria Improved Mitochondrial Function & Redox Balance Ca->Mitochondria Apoptosis Reduced Cardiomyocyte Apoptosis Ca->Apoptosis Preserves XIAP/BIRC5 Remodeling Attenuated Pathological Remodeling Mitochondria->Remodeling Apoptosis->Remodeling Outcome Improved Cardiac Function & HF Outcomes Remodeling->Outcome

Additional established and proposed mechanisms contribute to the benefits across HF subtypes [5] [2]:

  • Hemodynamic/Electric Effects: Enhanced diuresis and natriuresis, reduced plasma volume, and blood pressure without neurohormonal activation; modulation of ventricular arrhythmogenic triggers.
  • Metabolic Effects: Shift in cardiac fuel metabolism towards ketone bodies and free fatty acids, improving myocardial energy production.
  • Anti-Inflammatory & Anti-Fibrotic Effects: Reduced production of pro-inflammatory adipokines and inhibition of TGF-β-induced fibroblast activation and collagen deposition.

Interpretation Guide for Professionals

When interpreting this data for development or research purposes, consider these points:

  • Class vs. Drug Effect: The benefits are likely a class effect of SGLT2 inhibitors, though subtle differences may exist. A network meta-analysis suggested that while both are effective, dapagliflozin might have a more pronounced effect on all-cause mortality, whereas this compound showed a stronger effect on reducing HF exacerbations [6].
  • Consistent Safety Profile: this compound's safety profile is favorable and consistent across HF populations. The main adverse event is a modestly increased incidence of genital infections, with no excess risk of hypoglycemia, ketoacidosis in non-diabetics, or serious adverse events [7] [4].
  • Clinical Implications: The evidence supports the use of this compound across the entire LVEF spectrum in heart failure, providing a unified treatment strategy for a condition traditionally divided by ejection fraction [3] [2].

References

empagliflozin safety profile comparison SGLT2 inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Safety and Efficacy Profiles

The table below summarizes key safety and efficacy outcomes for SGLT2 inhibitors based on recent meta-analyses and comparative studies.

Outcome Measure Empagliflozin & Class Effect Comparative Findings (vs. other SGLT2i)
Cardiovascular Mortality Significant reduction [1] [2]. No significant difference in MACE (Major Adverse Cardiovascular Events) rates among canagliflozin, dapagliflozin, and this compound [3].
HHF (Hospitalization for Heart Failure) Significant reduction [1] [2] [4]. Low-dose dapagliflozin (5mg) had a higher HHF risk vs. This compound; risk similar with 10mg dose [3].
Renal Composite Outcome Significant reduction in CKD progression & kidney failure risk [1] [5]. Class-wide benefit; no major differences between agents reported [4] [5].
Genital Infections Known class effect; increased risk [4]. Canagliflozin and dapagliflozin had a modestly lower risk vs. This compound [3].
Amputation & Fracture Risk No significant association [1]. -
Volume Depletion Known class effect; requires monitoring [4]. -
Diabetic Ketoacidosis (DKA) Known class effect; rare risk [4]. -

Detailed Methodologies of Cited Studies

To assess the validity and applicability of this data, it is critical to understand how it was generated.

  • Large-Scale Meta-Analysis (2025): A systematic review and meta-analysis of 13 randomized controlled trials (RCTs) involving 92,920 patients was conducted to evaluate SGLT2 inhibitors' effects on cardiovascular, renal, and safety outcomes [1].
    • Data Sources: PubMed, Cochrane Library, MEDLINE from inception to September 2023.
    • Statistical Analysis: Used a random-effects model in Review Manager. Dichotomous outcomes were evaluated with risk ratios (RR), and continuous outcomes with mean differences, both with 95% confidence intervals. Heterogeneity was assessed using the I² statistic [1].
  • Comparative Observational Study (2025): A real-world study compared the effectiveness and safety of individual SGLT2 inhibitors using U.S. claims data.
    • Cohort: Approximately 658,000 adults with type 2 diabetes newly prescribed canagliflozin or dapagliflozin, compared to this compound.
    • Analysis: Adjusted hazard ratios (HR) were calculated for various cardiovascular and safety events, providing head-to-head comparisons in a real-world setting [3].
  • FDA-Indications & Mechanistic Review: Data on approved indications and class-wide safety considerations were synthesized from the NCBI StatPearls database, a recognized authoritative source [4].

Visualizing the Safety Evidence Workflow

The following diagram illustrates the process for generating high-level evidence on drug safety, as used in the studies cited above.

Start Start: Formulate Research Question Search Systematic Literature Search Start->Search Screen Screen Studies (Inclusion/Exclusion Criteria) Search->Screen Extract Data Extraction Screen->Extract Assess Quality Assessment (e.g., Cochrane Risk of Bias Tool) Extract->Assess Analyze Statistical Meta-Analysis (Random-Effects Model) Assess->Analyze Result Pooled Estimate & Conclusion Analyze->Result

Key Conclusions for Professionals

  • Class-Wide Cardiorenal Benefits: The most profound safety advantage of this compound and other SGLT2 inhibitors is their consistent and significant reduction in cardiovascular and renal morbidity and mortality, which now forms the cornerstone of their therapeutic value [1] [5] [4].
  • Generally Homogeneous Safety Profile: The safety profiles across the class are largely similar. The choice between agents for cardiorenal protection can often be based on dosing (e.g., using dapagliflozin 10mg over 5mg for heart failure) and specific FDA-approved indications rather than major efficacy or safety differentials [3] [4].
  • Established and Manageable Risks: The key adverse effects (genital infections, volume depletion, DKA) are well-defined, predictable, and can be mitigated through appropriate patient selection, education, and monitoring [4].

References

empagliflozin bone metabolism effects versus traditional diuretics

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Effects on Bone Metabolism: Data Summary

Agent / Study Study Design & Duration Key Bone Metabolism Findings Proposed Mechanism

| Empagliflozin [1] [2] | Quasi-exp., 100 pts with diabetic osteoporosis. 6 mos tx + 12 mos f/u. | ↑ BMD (Lumbar & Femoral neck; P<0.001). ↑ Serum calcium & phosphate (P<0.001). ↓ Fracture incidence: 2% (Empa) vs. 16.33% (Control). | Improves glucose metabolism; may positively affect calcium & phosphate balance. | | This compound [3] | Prospective, 42 pts with Stage 3 CKD. 7-day tx. | ↑ PTH, FGF-23, & serum phosphate in diabetic CKD pts. No change in Bone Alkaline Phosphatase (BAP). | Acute inhibition of SGLT2 reduces tubular phosphate reabsorption, leading to transient phosphaturia and subsequent rise in serum phosphate, stimulating PTH/FGF-23. | | Loop Diuretics (Bumetanide) [4] | RCT, 87 osteopenic postmenopausal women. 1-year tx. | ↓ BMD: Total Hip (-2%), Whole Body (-1.4%). ↑ Bone turnover markers (~20%). ↑ Urinary calcium (+17%) & ↑ PTH (+9%). | Increased renal calcium excretion, causing secondary hyperparathyroidism and elevated bone turnover. | | Loop Diuretics (Furosemide) [5] | Cross-sectional, 140 long-term users. >2 years tx. | ↑ PTH & ↑ Urinary calcium. Higher unadjusted BMD (attributed to higher body weight). | Chronic calcium wasting compensated by PTH-mediated increase in 1,25(OH)2D, maintaining neutral calcium balance long-term. |

Detailed Experimental Protocols

To help you evaluate the methodology behind these findings, here are the key details from the primary studies.

  • 1. This compound in Diabetic Osteoporosis [1] [2]

    • Participants: 100 patients with diabetic osteoporosis.
    • Intervention: Intervention group (n=50) received this compound (10 mg/day) plus symptomatic treatment (calcium carbonate D3). Control group (n=50) received symptomatic treatment only. All patients were on metformin.
    • Duration: 6 months of treatment, with a 12-month follow-up for fracture incidence.
    • Measurements: Fasting blood glucose, HbA1c, BMD (lumbar and femoral neck), serum phosphorus and calcium, and fracture rates.
  • 2. Short-term this compound in CKD [3]

    • Participants: 42 patients with Stage 3 CKD (18 with diabetic kidney disease, 24 with non-diabetic CKD).
    • Intervention: All subjects received this compound 10 mg once daily for 7 days.
    • Measurements: Serum calcium, phosphate, PTH, FGF-23, bone alkaline phosphatase (BAP), and tubular maximum reabsorption of phosphate per GFR (TmP/GFR) were measured before and after treatment.
  • 3. Loop Diuretics (Bumetanide) RCT [4]

    • Participants: 87 healthy postmenopausal women with osteopenia.
    • Intervention: Bumetanide (2 mg/day) vs. placebo for 1 year. All participants received calcium (800 mg/day) and vitamin D (10 µg/day).
    • Measurements: BMD at multiple sites (total hip, whole body, forearm), plasma PTH, and biochemical bone turnover markers measured at baseline, 52 weeks, and 78 weeks (6 months post-treatment).

Mechanisms of Action: A Visual Pathway

The divergent effects on bone stem from the drugs' distinct sites of action in the nephron, as illustrated below.

G cluster_nephron Nephron and Drug Action Sites cluster_this compound This compound (SGLT2 Inhibitor) cluster_loop Loop Diuretics (e.g., Furosemide, Bumetanide) ProximalTubule Proximal Tubule SGLT2 SGLT2 Transporter ProximalTubule->SGLT2 TAL Thick Ascending Limb (TAL) NKK2Cl Na+-K+-2Cl- Cotransporter TAL->NKK2Cl Empa Inhibits SGLT2 SGLT2->Empa Target Loop Inhibits Na+-K+-2Cl- Cotransporter NKK2Cl->Loop Target Effect1 ↓ Na+ & Glucose Reabsorption Empa->Effect1 Effect2 Alters Phosphate Handling (May ↑ serum PO4, PTH, FGF-23) Effect1->Effect2 OutcomeE Overall: Neutral/Beneficial Bone Effect Effect2->OutcomeE EffectA ↑ Renal Calcium Excretion (Calciuresis) Loop->EffectA EffectB Stimulates Parathyroid Hormone (PTH) EffectA->EffectB EffectC ↑ Bone Turnover EffectB->EffectC OutcomeL Overall: Negative Bone Effect ↓ BMD, ↑ Fracture Risk EffectC->OutcomeL

Interpretation and Research Implications

For researchers and drug development professionals, the key implications are:

  • Mechanistic Divergence: The primary bone effects of loop diuretics are directly driven by calcium wasting and secondary hyperparathyroidism. In contrast, this compound's effects are more closely tied to phosphate signaling (PTH, FGF-23). The long-term clinical significance of the acute phosphate-related marker changes with SGLT2 inhibitors requires further study [3] [6].
  • Clinical Translation: Despite potential transient rises in bone-active hormones, this compound treatment has been associated with improved BMD and reduced fracture risk in a diabetic osteoporosis population over 12 months [1]. Loop diuretics, however, demonstrate a clear negative impact on BMD and turnover markers in clinical studies [4].
  • Consider Patient Population: The effect of this compound on mineral-bone markers may be modified by the presence of diabetes, as significant changes in PTH and FGF-23 were observed in diabetic CKD patients but not in non-diabetic CKD patients [3].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

450.1445309 g/mol

Monoisotopic Mass

450.1445309 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

HDC1R2M35U

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (50%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Empagliflozin is indicated as an adjunct to diet and exercise to improve glycemic control in patients aged 10 years and older with type 2 diabetes. It is used either alone or in combination with [metformin] or [linagliptin]. It is also indicated to reduce the risk of cardiovascular death in adult patients with both type 2 diabetes mellitus and established cardiovascular disease, either alone or as a combination product with metformin. An extended-release combination product containing empagliflozin, metformin, and linagliptin was approved by the FDA in January 2020 for the improvement of glycemic control in adults with type 2 diabetes mellitus when used adjunctively with diet and exercise. Empagliflozin is also approved to reduce the risk of cardiovascular mortality and hospitalization due to heart failure in adult patients with heart failure, either alone or in combination with metformin. It is also indicated in adults to reduce the risk of sustained decline in eGFR, end-stage kidney disease, cardiovascular death, and hospitalization in adults with chronic kidney disease at risk of progression. Empagliflozin is not approved for use in patients with type 1 diabetes.
Type 2 diabetes mellitusJardiance is indicated for the treatment of adults with insufficiently controlled type 2 diabetes mellitus as an adjunct to diet and exerciseas monotherapy when metformin is considered in addition to other medicinal products for the treatment of diabetesFor study results with respect to combinations of therapies, effects on glycaemic control, and cardiovascular and renal events, and the populations studied, see sections 4. 4, 4. 5 and 5. 1. of the annex. Heart failureJardiance is indicated in adults for the treatment of symptomatic chronic heart failure.  Chronic kidney diseaseJardiance is indicated in adults for the treatment of chronic kidney disease. Â
Treatment of type II diabetes mellitus
Treatment of ischaemic heart disease
Treatment of type I diabetes mellitus
Treatment of chronic kidney disease
Prevention of cardiovascular events in patients with chronic heart failure

Pharmacology

Empagliflozin lowers blood glucose levels by preventing glucose reabsorption in the kidneys, thereby increasing the amount of glucose excreted in the urine.[L13688] It has a relatively long duration of action requiring only once-daily dosing. Patients should be monitored closely for signs and symptoms of ketoacidosis regardless of blood glucose level as empagliflozin may precipitate diabetic ketoacidosis in the absence of hyperglycemia.[L13688] As its mechanism of action is contingent on the renal excretion of glucose, empagliflozin may be held in cases of acute kidney injury and/or discontinued in patients who develop chronic renal disease. The overexcretion of glucose creates a sugar-rich urogenital environment which increases the risk of urogenital infections - including urosepsis, pyelonephritis, mycotic infections, and even Fournier's gangrene - in both male and female patients - monitor closely for signs and symptoms of developing infection.[L13688]
Empagliflozin is an orally available competitive inhibitor of sodium-glucose co-transporter 2 (SGLT2; SLC5A2) with antihyperglycemic activity. Upon oral administration, empagliflozin selectively and potently inhibits SGLT2 in the kidneys, thereby suppressing the reabsorption of glucose in the proximal tubule. Inhibition of SGLT2 increases urinary glucose excretion by the kidneys, resulting in a reduction of plasma glucose levels in an insulin-independent manner. SGLT2, a transport protein exclusively expressed in the proximal renal tubules, mediates approximately 90% of renal glucose reabsorption from tubular fluid.

MeSH Pharmacological Classification

Sodium-Glucose Transporter 2 Inhibitors

ATC Code

A10BK03
A10BD20
A10BD19
A - Alimentary tract and metabolism
A10 - Drugs used in diabetes
A10B - Blood glucose lowering drugs, excl. insulins
A10BK - Sodium-glucose co-transporter 2 (sglt2) inhibitors
A10BK03 - Empagliflozin

Mechanism of Action

The vast majority of glucose filtered through the glomerulus is reabsorbed within the proximal tubule, primarily via SGLT2 (sodium-glucose linked co-transporter-2) which is responsible for ~90% of the total glucose reabsorption within the kidneys. Na+/K+-ATPase on the basolateral membrane of proximal tubular cells utilize ATP to actively pump Na+ ions into the interstitium surrounding the tubule, establishing a Na+ gradient within the tubular cell. SGLT2 on the apical membrane of these cells then utilize this gradient to facilitate secondary active co-transport of both Na+ and glucose out of the filtrate, thereby reabsorbing glucose back into the blood – inhibiting this co-transport, then, allows for a marked increase in glucosuria and decrease in blood glucose levels. Empagliflozin is a potent inhibitor of renal SGLT2 transporters located in the proximal tubules of the kidneys and works to lower blood glucose levels via an increase in glucosuria. Empagliflozin also appears to exert cardiovascular benefits - specifically in the prevention of heart failure - independent of its blood glucose-lowering effects, though the exact mechanism of this benefit is not precisely understood. Several theories have been posited, including the potential inhibition of Na+/H+ exchanger (NHE) 1 in the myocardium and NHE3 in the proximal tubule, reduction of pre-load via diuretic/natriuretic effects and reduction of blood pressure, prevention of cardiac fibrosis via suppression of pro-fibrotic markers, and reduction of pro-inflammatory adipokines.

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC5
SLC5A2 (SGLT2) [HSA:6524] [KO:K14382]

Pictograms

Health Hazard

Health Hazard

Other CAS

864070-44-0

Absorption Distribution and Excretion

Following oral administration, peak plasma concentrations are reached in approximately 1.5 hours (Tmax). At steady-state, plasma AUC and Cmax were 1870 nmol·h/L and 259 nmol/L, respectively, following therapy with empagliflozin 10mg daily and 4740 nmol·h/L and 687 nmol/L, respectively, following therapy with empagliflozin 25mg daily. Administration with food does not significantly affect the absorption of empagliflozin.
After oral administration of radiolabeled empagliflozin approximately 41.2% of the administered dose was found eliminated in feces and 54.4% eliminated in urine. The majority of radioactivity in the feces was due to unchanged parent drug while approximately half of the radioactivity in urine was due to unchanged parent drug.
The estimated apparent steady-state volume of distribution is 73.8 L.
Apparent oral clearance was found to be 10.6 L/h based on a population pharmacokinetic analysis.

Metabolism Metabolites

Empagliflozin undergoes minimal metabolism. It is primarily metabolized via glucuronidation by 5'-diphospho-glucuronosyltransferases 2B7, 1A3, 1A8, and 1A9 to yield three glucuronide metabolites: 2-O-, 3-O-, and 6-O-glucuronide. No metabolite represented more than 10% of total drug-related material.

Wikipedia

Empagliflozin
Juncusol

FDA Medication Guides

Jardiance
Empagliflozin
TABLET;ORAL
BOEHRINGER INGELHEIM
09/21/2023

Biological Half Life

The apparent terminal elimination half-life was found to be 12.4 h based on population pharmacokinetic analysis.

Use Classification

Human drugs -> Drugs used in diabetes -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Heise T, Mattheus M, Woerle HJ, Broedl UC, Macha S. Assessing Pharmacokinetic Interactions Between the Sodium Glucose Cotransporter 2 Inhibitor Empagliflozin and Hydrochlorothiazide or Torasemide in Patients With Type 2 Diabetes Mellitus: A Randomized, Open-Label, Crossover Study. Clin Ther. 2015 Jan 27. pii: S0149-2918(14)00879-0. doi: 10.1016/j.clinthera.2014.12.018. [Epub ahead of print] PubMed PMID: 25636696.
2: Nishimura R, Tanaka Y, Koiwai K, Inoue K, Hach T, Salsali A, Lund SS, Broedl UC. Effect of empagliflozin monotherapy on postprandial glucose and 24-hour glucose variability in Japanese patients with type 2 diabetes mellitus: a randomized, double-blind, placebo-controlled, 4-week study. Cardiovasc Diabetol. 2015 Jan 30;14(1):11. [Epub ahead of print] PubMed PMID: 25633683.
3: Lewin A, DeFronzo RA, Patel S, Liu D, Kaste R, Woerle HJ, Broedl UC. Initial Combination of Empagliflozin and Linagliptin in Subjects With Type 2 Diabetes. Diabetes Care. 2015 Jan 29. pii: dc142365. [Epub ahead of print] PubMed PMID: 25633662.
4: Kvapil M. [Empagliflozin: another of silent revolutioners]. Vnitr Lek. 2014 Nov;60(11):924-5. Czech. PubMed PMID: 25612346.
5: Ojima A, Matsui T, Nishino Y, Nakamura N, Yamagishi S. Empagliflozin, an Inhibitor of Sodium-Glucose Cotransporter 2 Exerts Anti-Inflammatory and Antifibrotic Effects on Experimental Diabetic Nephropathy Partly by Suppressing AGEs-Receptor Axis. Horm Metab Res. 2015 Jan 22. [Epub ahead of print] PubMed PMID: 25611208.
6: Rušavý Z. [New SGLT2 inhibitor empagliflozin: modern and safe treatment of diabetes]. Vnitr Lek. 2014 Nov;60(11):926-7, 929-30. Czech. PubMed PMID: 25600037.
7: DeFronzo RA, Lewin A, Patel S, Liu D, Kaste R, Woerle HJ, Broedl UC. Combination of Empagliflozin and Linagliptin as Second-Line Therapy in Subjects With Type 2 Diabetes Inadequately Controlled on Metformin. Diabetes Care. 2015 Jan 12. pii: dc142364. [Epub ahead of print] PubMed PMID: 25583754.
8: Chen LZ, Jungnik A, Mao Y, Philip E, Sharp D, Unseld A, Seman L, Woerle HJ, Macha S. Biotransformation and mass balance of the SGLT2 inhibitor empagliflozin in healthy volunteers. Xenobiotica. 2014 Dec 30:1-10. [Epub ahead of print] PubMed PMID: 25547626.
9: Taub ME, Ludwig-Schwellinger E, Ishiguro N, Kishimoto W, Yu H, Wagner K, Tweedie D. Sex-, Species-, and Tissue-Specific Metabolism of Empagliflozin in Male Mouse Kidney Forms an Unstable Hemiacetal Metabolite (M466/2) That Degrades to 4-Hydroxycrotonaldehyde, a Reactive and Cytotoxic Species. Chem Res Toxicol. 2015 Jan 5. [Epub ahead of print] PubMed PMID: 25489797.
10: Scott LJ. Erratum to: Empagliflozin: A Review of Its Use in Patients with Type 2 Diabetes Mellitus. Drugs. 2015 Jan;75(1):141. doi: 10.1007/s40265-014-0336-z. PubMed PMID: 25428712.

Explore Compound Types